molecular formula C18H18FNO2S B15599235 Prasugrel metabolite-d4

Prasugrel metabolite-d4

Número de catálogo: B15599235
Peso molecular: 335.4 g/mol
Clave InChI: MJAMUSZUMAHFLH-NZLXMSDQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prasugrel metabolite-d4 is a useful research compound. Its molecular formula is C18H18FNO2S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C18H18FNO2S

Peso molecular

335.4 g/mol

Nombre IUPAC

5-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one

InChI

InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,9,11,15,17H,5-8,10H2/i5D2,6D2

Clave InChI

MJAMUSZUMAHFLH-NZLXMSDQSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Prasugrel Metabolite-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of the deuterated metabolites of Prasugrel (B1678051). It is intended to serve as a valuable resource for professionals engaged in drug development, metabolism studies, and pharmacokinetic analysis. This document details the chemical characteristics, metabolic pathways, and analytical methodologies pertinent to Prasugrel-d4 metabolites.

Chemical Structure and Properties

Prasugrel is a prodrug that is converted in the body to its pharmacologically active metabolite, R-138727. Deuterated standards of Prasugrel's metabolites are crucial for analytical and pharmacokinetic research, particularly in studies utilizing mass spectrometry for precise quantification in biological samples.[1] The two primary deuterated metabolites of interest are the deuterated thiolactone intermediate (R-95913-d4) and the deuterated active metabolite (R-138727-d4).

Prasugrel Thiolactone Metabolite-d4 (R-95913-d4)

This metabolite is a key intermediate in the bioactivation of Prasugrel.

PropertyValue
Chemical Name 5-(2-(cyclopropyl-2,2,3,3-d4)-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one[2]
Molecular Formula C₁₈H₁₄D₄FNO₂S[2]
Molecular Weight 335.43 g/mol [2][3]
Appearance White to Off-White Solid[2]
Deuterium (B1214612) Incorporation The four deuterium atoms are located on the cyclopropyl (B3062369) ring.
Prasugrel Active Metabolite-d4 (R-138727-d4)

This is the deuterated form of the active metabolite that irreversibly inhibits the P2Y12 receptor.

PropertyValue
Chemical Name (E)-2-(1-(2-(cyclopropyl-2,2,3,3-d4)-1-(2-fluorophenyl)-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic Acid[4]
Molecular Formula C₁₈H₁₆D₄FNO₃S[5][]
Molecular Weight 353.45 g/mol [5][]
CAS Number 1217222-86-0[5]
Synonyms Prasugrel metabolite M3 D4[4]
Deuterium Incorporation The four deuterium atoms are located on the cyclopropyl ring.

Metabolic Pathway of Prasugrel

Prasugrel undergoes a two-step metabolic activation to form its active metabolite, R-138727.[7]

  • Step 1: Hydrolysis. Prasugrel is rapidly hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2), in the intestine to form an inactive thiolactone metabolite, R-95913.[7]

  • Step 2: Cytochrome P450-mediated Oxidation. The thiolactone ring of R-95913 is then opened in the liver by cytochrome P450 enzymes to generate the active metabolite, R-138727.[7][8] The primary enzymes involved in this step are CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[9]

The active metabolite, R-138727, contains a thiol group that forms a disulfide bond with a cysteine residue on the P2Y12 receptor, leading to irreversible inhibition of platelet activation and aggregation.[2]

Prasugrel_Metabolism Prasugrel Prasugrel Thiolactone Thiolactone Metabolite (R-95913) Prasugrel->Thiolactone Esterases (hCE2) Intestine ActiveMetabolite Active Metabolite (R-138727) Thiolactone->ActiveMetabolite CYP3A4, CYP2B6 (CYP2C9, CYP2C19) Liver

Figure 1. Metabolic activation pathway of Prasugrel.

Experimental Protocols

The quantitative analysis of Prasugrel's metabolites in biological matrices, such as human plasma, typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] Due to the reactive nature of the thiol group in the active metabolite R-138727, stabilization through derivatization is a critical step in the analytical workflow.[10]

General Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BloodCollection Blood Collection (EDTA tubes) Derivatization Derivatization of Active Metabolite BloodCollection->Derivatization Immediate Stabilization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Chromatography Chromatographic Separation (e.g., C18 column) Extraction->Chromatography MassSpec Tandem Mass Spectrometry (Positive ESI) Chromatography->MassSpec Quantification Quantification using Deuterated Internal Standard MassSpec->Quantification

Figure 2. General workflow for the analysis of Prasugrel metabolites.
Sample Preparation and Derivatization

A crucial step in the analysis of the active metabolite R-138727 is the immediate derivatization of its thiol group after blood collection to prevent disulfide bond formation and ensure its stability.[10]

  • Derivatizing Agents:

    • 2-bromo-3'-methoxyacetophenone: This agent has been successfully used to stabilize the active metabolite in blood samples immediately after collection.[10]

    • N-ethyl maleimide (B117702) (NEM): NEM is another effective derivatizing agent for the thiol group of R-138727.[11]

  • Extraction:

    • Following derivatization, the metabolites are typically extracted from the plasma using liquid-liquid extraction or solid-phase extraction techniques.[11]

LC-MS/MS Conditions
  • Chromatography:

    • Reverse-phase chromatography is commonly employed, with C18 columns being a popular choice.[11]

    • The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).[11]

  • Mass Spectrometry:

    • A triple quadrupole mass spectrometer is typically used for quantification.[10]

    • Positive electrospray ionization (ESI) is a common ionization technique for the analysis of Prasugrel and its metabolites.[10]

  • Internal Standard:

    • Deuterated metabolites, such as Prasugrel-d4 metabolite R-138727, serve as ideal internal standards for accurate quantification, as they co-elute with the analyte of interest and have similar ionization efficiencies, but are distinguishable by their mass-to-charge ratio.[1]

Method Validation

Validated bioanalytical assays for Prasugrel's metabolites have demonstrated high sensitivity and accuracy.

  • Linearity: For the active metabolite R-138727, linearity has been established in the range of 1.0 to 500.12 ng/mL in human plasma.[11]

  • Lower Limit of Quantification (LLOQ): The LLOQ for the active metabolite has been reported to be as low as 1 ng/mL.[11]

  • Recovery: The mean recovery for R-138727 from human plasma has been shown to be in the range of 90.1% to 104.1%.[11]

  • Stability: The derivatized active metabolite has been found to be stable in human plasma for at least 3 months when stored at -20°C.[11]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and analytical methodologies related to the deuterated metabolites of Prasugrel. The use of deuterated internal standards, such as Prasugrel-d4 metabolites, is essential for the accurate and precise quantification of Prasugrel and its metabolites in complex biological matrices. The information presented herein is intended to support researchers and scientists in their drug development and metabolism studies involving this important antiplatelet agent.

References

Synthesis and Characterization of Prasugrel Metabolite-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Prasugrel (B1678051) metabolite-d4, a crucial internal standard for pharmacokinetic and metabolic studies of the antiplatelet agent Prasugrel. This document outlines a detailed synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction

Prasugrel is a prodrug that undergoes a two-step metabolic activation to form its pharmacologically active metabolite, R-138727. This active metabolite irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet activation and aggregation.[1][2] To accurately quantify the active metabolite in biological matrices, a stable isotope-labeled internal standard, such as Prasugrel metabolite-d4 (R-138727-d4), is essential. The four deuterium (B1214612) atoms on the cyclopropyl (B3062369) moiety provide a distinct mass difference for mass spectrometric analysis without significantly altering the chemical properties of the molecule.

Metabolic Pathway of Prasugrel

Prasugrel is first rapidly hydrolyzed by carboxylesterases, primarily hCE2 in the intestine, to an inactive thiolactone intermediate, R-95913.[3][4] This intermediate is then oxidized by cytochrome P450 enzymes (mainly CYP3A4 and CYP2B6) in the liver to generate the active thiol metabolite, R-138727.[4]

Prasugrel Metabolic Pathway Prasugrel Prasugrel R95913 R-95913 (Inactive Thiolactone) Prasugrel->R95913 Carboxylesterases (hCE2) R138727 R-138727 (Active Metabolite) R95913->R138727 CYP3A4, CYP2B6

Figure 1. Metabolic activation of Prasugrel.

Synthesis of this compound (R-138727-d4)

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated cyclopropyl intermediate, followed by its coupling to the thienopyridine core and subsequent conversion to the final active metabolite form.

Synthetic Workflow

The overall synthetic strategy is outlined below. It begins with the synthesis of cyclopropyl-d4-bromide, which is then used to create a Grignard reagent. This reagent is key to introducing the deuterated cyclopropyl group. The subsequent steps involve the formation of the thiolactone intermediate followed by its conversion to the final product.

Synthesis of this compound cluster_0 Step 1: Synthesis of Cyclopropyl-d4-bromide cluster_1 Step 2: Synthesis of 2-Bromo-1-(cyclopropyl-d4)-2-(2-fluorophenyl)ethanone cluster_2 Step 3: Synthesis of Prasugrel-d4 Intermediate (R-95913-d4) cluster_3 Step 4: Synthesis of this compound (R-138727-d4) Cyclopropanecarboxylic acid-d4 Cyclopropanecarboxylic acid-d4 Silver cyclopropanecarboxylate-d4 Silver cyclopropanecarboxylate-d4 Cyclopropanecarboxylic acid-d4->Silver cyclopropanecarboxylate-d4 AgNO3, NaOH Cyclopropyl-d4-bromide Cyclopropyl-d4-bromide Silver cyclopropanecarboxylate-d4->Cyclopropyl-d4-bromide Br2 Cyclopropyl-d4-magnesium bromide Cyclopropyl-d4-magnesium bromide Cyclopropyl-d4-bromide->Cyclopropyl-d4-magnesium bromide Mg, THF 2-Fluorobenzoyl chloride 2-Fluorobenzoyl chloride 1-(Cyclopropyl-d4)-2-(2-fluorophenyl)ethanone 1-(Cyclopropyl-d4)-2-(2-fluorophenyl)ethanone 2-Fluorobenzoyl chloride->1-(Cyclopropyl-d4)-2-(2-fluorophenyl)ethanone Cyclopropyl-d4-magnesium bromide, CuI 2-Bromo-1-(cyclopropyl-d4)-2-(2-fluorophenyl)ethanone 2-Bromo-1-(cyclopropyl-d4)-2-(2-fluorophenyl)ethanone 1-(Cyclopropyl-d4)-2-(2-fluorophenyl)ethanone->2-Bromo-1-(cyclopropyl-d4)-2-(2-fluorophenyl)ethanone NBS, AIBN R-95913-d4 R-95913-d4 2-Bromo-1-(cyclopropyl-d4)-2-(2-fluorophenyl)ethanone->R-95913-d4 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one, K2CO3 R-138727-d4 R-138727-d4 R-95913-d4->R-138727-d4 1. LiAlH4 2. Acetic Anhydride (B1165640)

Figure 2. Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Cyclopropyl-d4-bromide

This procedure is adapted from the Hunsdiecker reaction.[5][6]

  • Preparation of Silver Cyclopropanecarboxylate-d4: Commercially available cyclopropanecarboxylic acid-d4 is neutralized with an aqueous solution of sodium hydroxide (B78521). To this solution, an aqueous solution of silver nitrate (B79036) is added to precipitate silver cyclopropanecarboxylate-d4. The precipitate is filtered, washed with water and acetone, and dried under vacuum.

  • Bromination: The dried silver cyclopropanecarboxylate-d4 is suspended in anhydrous carbon tetrachloride. A solution of bromine in carbon tetrachloride is added dropwise at a controlled temperature (0-5 °C). The reaction mixture is then refluxed until the evolution of carbon dioxide ceases. The silver bromide precipitate is filtered off, and the filtrate containing cyclopropyl-d4-bromide is carefully distilled.

Step 2: Synthesis of 2-Bromo-1-(cyclopropyl-d4)-2-(2-fluorophenyl)ethanone

  • Formation of Cyclopropyl-d4-magnesium bromide: Magnesium turnings are activated with iodine in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. A solution of cyclopropyl-d4-bromide in THF is added dropwise to initiate the Grignard reaction.[7] The mixture is stirred until the magnesium is consumed.

  • Coupling Reaction: In a separate flask, 2-fluorobenzoyl chloride is dissolved in anhydrous THF and cooled to -78 °C. Copper(I) iodide is added as a catalyst. The freshly prepared cyclopropyl-d4-magnesium bromide solution is then added dropwise. The reaction is slowly warmed to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with diethyl ether. The organic layer is dried and concentrated to yield 1-(cyclopropyl-d4)-2-(2-fluorophenyl)ethanone.

  • Bromination: The ketone is dissolved in a suitable solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is refluxed under UV irradiation until the reaction is complete (monitored by TLC). The succinimide (B58015) byproduct is filtered off, and the solvent is removed under reduced pressure to give the crude 2-bromo-1-(cyclopropyl-d4)-2-(2-fluorophenyl)ethanone, which is purified by column chromatography.

Step 3: Synthesis of Prasugrel-d4 Intermediate (R-95913-d4)

This step involves the condensation of the brominated ketone with the thienopyridine core.[8]

  • To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride in acetonitrile (B52724), potassium carbonate is added.

  • The mixture is cooled to 0-5 °C, and a solution of 2-bromo-1-(cyclopropyl-d4)-2-(2-fluorophenyl)ethanone in acetonitrile is added dropwise.

  • The reaction is stirred at this temperature for several hours.

  • The inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by column chromatography to yield R-95913-d4.

Step 4: Synthesis of this compound (R-138727-d4)

This final step involves the reduction of the thiolactone and subsequent acetylation of the resulting thiol. A biocatalytic approach has been described for the non-deuterated analog, and a chemical approach is proposed here.[1]

  • Reduction of Thiolactone: The intermediate R-95913-d4 is dissolved in an anhydrous solvent like THF and cooled to 0 °C. A reducing agent such as lithium aluminum hydride (LiAlH4) is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated.

  • Acetylation: The crude thiol from the previous step is dissolved in a mixture of acetic anhydride and pyridine. The reaction is stirred at room temperature for a few hours. The mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The final product, this compound (R-138727-d4), is purified by preparative HPLC.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity and purity. The primary techniques used are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the deuterated metabolite.

ParameterExpected Value for R-138727-d4Reference Value for R-138727
Molecular Formula C₁₈H₁₆D₄FNO₃SC₁₈H₂₀FNO₃S
Monoisotopic Mass 353.1399349.1148
[M+H]⁺ m/z 354.1477m/z 350.1226[1]
Key Fragment 1 m/z 210m/z 206[9]
Key Fragment 2 m/z 95/96m/z 95/96

Note: The derivatization of the thiol group is often required for LC-MS/MS analysis to improve stability and chromatographic properties. The observed m/z values in such cases will be higher and depend on the derivatizing agent used.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and the location of the deuterium atoms.

¹H NMR: The ¹H NMR spectrum of R-138727-d4 is expected to be very similar to that of the non-deuterated R-138727, with the notable absence of signals corresponding to the cyclopropyl protons.[1]

Chemical Shift (δ, ppm)MultiplicityAssignment (R-138727)Expected in R-138727-d4
7.41–7.08mAromatic protonsPresent
5.59, 5.51s=CHPresent
5.24mCHPresent
4.75sSHPresent
3.47–2.42mPiperidine protonsPresent
2.32–1.72mPiperidine protonsPresent
1.07–0.73mCyclopropyl protonsAbsent

¹³C NMR: The ¹³C NMR spectrum of R-138727-d4 will show signals for all carbon atoms, but the signals for the deuterated cyclopropyl carbons will be triplets (due to C-D coupling) and will have a lower intensity.[1]

Chemical Shift (δ, ppm)Assignment (R-138727)Expected in R-138727-d4
207.15C=OPresent
169.73COOHPresent
162.33, 160.36C-FPresent
159.19C=CPresent
130.62, 130.20Aromatic CHPresent
124.54Aromatic CPresent
121.16C=CPresent
115.96, 114.29Aromatic CHPresent
71.59CH-NPresent
54.84, 52.63CH₂-NPresent
46.83, 44.56CH₂Present
32.82, 31.87CH₂Present
18.61CH (cyclopropyl)Present (triplet, reduced intensity)
12.11, 11.59CH₂ (cyclopropyl)Present (triplet, reduced intensity)

²H NMR: A deuterium NMR spectrum would show signals in the region corresponding to the cyclopropyl protons (approximately 0.7-1.1 ppm).

Conclusion

The synthesis and characterization of this compound are critical for the development and validation of bioanalytical methods for Prasugrel. This guide provides a detailed framework for its preparation and structural confirmation. The proposed synthetic route is based on established chemical transformations and provides a plausible pathway for obtaining this essential internal standard. The characterization data, extrapolated from the non-deuterated analog, offer a benchmark for the successful synthesis and identification of the target molecule. Researchers and scientists in drug development can utilize this information to support their ongoing research in the field of antiplatelet therapy.

References

In-Depth Technical Guide to the Preparation of Prasugrel-d4 Inactive Metabolite (R-95913-d4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of Prasugrel-d4 inactive metabolite (R-95913-d4), a crucial isotopically labeled standard for pharmacokinetic and metabolic studies of the antiplatelet agent Prasugrel. This document outlines both chemical and biocatalytic synthesis routes, supported by detailed experimental protocols, quantitative data, and workflow visualizations to aid in its practical application in a laboratory setting.

Introduction

Prasugrel is a prodrug that requires metabolic activation to exert its therapeutic effect. The initial step in its biotransformation is the hydrolysis of the ester group to form the inactive thiolactone metabolite, R-95913.[1][2] This intermediate is subsequently oxidized by cytochrome P450 enzymes to the active metabolite, R-138727.[1][3] The use of a stable isotope-labeled internal standard, such as Prasugrel-d4 inactive metabolite (R-95913-d4), is essential for the accurate quantification of R-95913 in biological matrices by mass spectrometry.[2]

Commercial suppliers indicate that the deuterium (B1214612) atoms in R-95913-d4 are located on the cyclopropyl (B3062369) moiety. This guide, therefore, focuses on synthetic strategies that incorporate a deuterated cyclopropyl group.

Metabolic Pathway of Prasugrel

The metabolic activation of Prasugrel is a two-step process that begins with its conversion to the inactive metabolite R-95913. This initial hydrolysis is primarily carried out by human carboxylesterase 2 (hCE2) in the intestine.[1][2] Subsequently, R-95913 is metabolized by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6, to form the pharmacologically active metabolite R-138727.[1][3]

Prasugrel Metabolic Pathway Prasugrel Prasugrel R95913 R-95913 (Inactive Metabolite) Prasugrel->R95913 Hydrolysis (hCE2) R138727 R-138727 (Active Metabolite) R95913->R138727 Oxidation (CYP450s)

Prasugrel Metabolic Activation Pathway

Synthesis of Prasugrel-d4 Inactive Metabolite (R-95913-d4)

The preparation of R-95913-d4 can be approached through two primary routes: a biocatalytic method starting from Prasugrel-d4, or a multi-step chemical synthesis involving the coupling of a deuterated side-chain with the core heterocyclic structure.

General Synthesis Workflow

The proposed chemical synthesis of R-95913-d4 involves a convergent strategy, beginning with the preparation of a deuterated cyclopropyl precursor. This is followed by the synthesis of the deuterated side-chain, which is then coupled to the tetrahydrothienopyridine core, and finally hydrolyzed to the target molecule.

Synthesis Workflow cluster_deuterated_precursor Deuterated Precursor Synthesis cluster_side_chain Deuterated Side-Chain Synthesis cluster_final_steps Final Assembly and Modification Deut_Cyclopropane Deuterated Cyclopropane Source Deut_Cyclopropyl_Br Cyclopropyl-d4 Bromide Deut_Cyclopropane->Deut_Cyclopropyl_Br Bromination Deut_Grignard Cyclopropyl-d4-magnesium bromide Deut_Cyclopropyl_Br->Deut_Grignard Grignard Formation Deut_Ketone Cyclopropyl-d4 2-fluorobenzyl ketone Deut_Grignard->Deut_Ketone Coupling o_fluoro_precursor 2-Fluorobenzyl precursor o_fluoro_precursor->Deut_Ketone Coupled_Product Prasugrel-d4 Deut_Ketone->Coupled_Product Coupling Thieno_core Tetrahydrothienopyridine core Thieno_core->Coupled_Product Final_Product R-95913-d4 Coupled_Product->Final_Product Hydrolysis

Proposed Chemical Synthesis Workflow for R-95913-d4
Experimental Protocols

This method offers a mild and efficient route to R-95913-d4, provided that the deuterated parent drug, Prasugrel-d4, is available.

Materials:

  • Prasugrel-d4

  • Pig Liver Esterase (PLE)

  • Acetone

  • Potassium phosphate (B84403) buffer (200 mM, pH 7)

  • Deionized water

  • Dichloromethane

  • Sodium sulfate

Procedure: [4]

  • Dissolve Prasugrel-d4 (150 mg, approximately 0.4 mmol) in a mixture of 40 mL acetone, 140 mL deionized water, and 20 mL of 200 mM potassium phosphate buffer (pH 7).

  • Add 22 mg of Pig Liver Esterase (PLE) to the solution.

  • Stir the suspension at 25 °C and 200 rpm.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/n-hexane (1:1). Complete conversion is expected within 60 minutes.

  • Upon completion, extract the reaction mixture with dichloromethane.

  • Dry the organic phase over sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by preparative liquid chromatography to obtain R-95913-d4.

Quantitative Data:

Parameter Value Reference
Starting Material Prasugrel-d4 (assuming availability) N/A
Enzyme Pig Liver Esterase (PLE) [4]
Reaction Time ~60 minutes [4]
Yield (non-deuterated) 83% [4]

| Purity (non-deuterated) | >98% |[4] |

This protocol describes the chemical hydrolysis of Prasugrel-d4 to R-95913-d4. This method is advantageous when a biocatalytic approach is not feasible.

Materials:

  • Prasugrel-d4

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (B78521) (NaOH)

  • Diluent (e.g., acetonitrile/water mixture)

Procedure:

  • Accurately weigh and transfer an amount of Prasugrel-d4 powder equivalent to 20 mg to a 10 mL volumetric flask.

  • Add 3 mL of 1N HCl.

  • Place the flask in a water bath maintained at 60°C for 3 hours.

  • Allow the solution to cool to ambient temperature.

  • Neutralize the solution to pH 7 with 1N NaOH.

  • Make up the volume to 10 mL with the diluent.

  • The resulting solution contains R-95913-d4, which can be purified by preparative HPLC.

Quantitative Data:

Parameter Value
Starting Material Prasugrel-d4
Hydrolysis Agent 1N HCl
Temperature 60°C
Reaction Time 3 hours

| Purification | Preparative HPLC |

Analytical Characterization

The identity and purity of the synthesized R-95913-d4 should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for assessing the purity of R-95913-d4 and separating it from any unreacted starting material or degradation products.

HPLC Method Parameters:

Parameter Condition
Column Zorbax XDB C8, 150 × 4.6 mm, 3.5μm
Mobile Phase 0.05 M Ammonium acetate (pH 4.5 with acetic acid) : Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C

| Detection Wavelength | 254 nm (using a photodiode array detector) |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of R-95913-d4 and verifying the incorporation of four deuterium atoms.

Expected Molecular Weights:

Compound Molecular Formula Exact Mass
R-95913 (unlabeled) C₁₈H₁₈FNO₂S 331.10

| R-95913-d4 | C₁₈H₁₄D₄FNO₂S | 335.13 |

Conclusion

This technical guide provides a detailed framework for the preparation of Prasugrel-d4 inactive metabolite (R-95913-d4). Both biocatalytic and chemical hydrolysis methods have been presented, offering flexibility based on the availability of starting materials and laboratory capabilities. The provided experimental protocols, quantitative data, and workflow diagrams are intended to facilitate the successful synthesis and characterization of this important analytical standard for researchers in drug metabolism and pharmaceutical development. It is recommended that all synthesized compounds be thoroughly characterized by appropriate analytical techniques to confirm their identity, purity, and isotopic enrichment.

References

Technical Guide: Certificate of Analysis for Prasugrel Metabolite-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification for Prasugrel (B1678051) metabolite-d4. This deuterated internal standard is crucial for the accurate quantification of the active metabolite of Prasugrel in biological matrices during pharmacokinetic and drug metabolism studies.[1][2]

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for Prasugrel metabolite-d4. These values are representative and may vary between different manufacturing lots and suppliers.

Table 1: Identity and Purity

ParameterSpecification
Chemical Name5-[2-(cyclopropyl-2,2,3,3-d4)-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
CAS Number1217222-86-0[3][4]
Molecular FormulaC₁₈H₁₆D₄FNO₃S[3]
Molecular Weight353.44 g/mol [3]
Chemical Purity (by HPLC)≥98%
Deuterated Isotopic Purity≥99% atom % D
Storage2-8°C for long-term storage[3]

Table 2: Analytical Data

AnalysisResult
Mass SpectrometryConforms to structure
¹H-NMR SpectroscopyConforms to structure
HPLCConforms to reference standard

Experimental Protocols

Detailed methodologies for the key experiments performed to certify this compound are outlined below. These protocols are based on established analytical techniques for Prasugrel and its metabolites.[5][6][7]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the chemical purity of this compound by separating it from any potential impurities.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Sunfire C18, 5µm (250x4.6mm) or equivalent.[5]

  • Mobile Phase A: 0.1% v/v orthophosphoric acid in water.[5]

  • Mobile Phase B: 0.1% v/v orthophosphoric acid in acetonitrile.[5]

  • Gradient: A gradient elution is typically used to ensure the separation of all related substances.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 45°C.[5]

  • Detection Wavelength: 220 nm.[5]

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight and structure of this compound and to determine its isotopic enrichment.

Methodology:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[6][7]

  • Ionization Source: Positive electrospray ionization (ESI+).[6][7]

  • Sample Introduction: The eluent from the HPLC is introduced directly into the mass spectrometer.

  • Data Acquisition: Full scan mode to confirm the molecular weight and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis and confirmation of isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound and the position of the deuterium (B1214612) labels.

Methodology:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as DMSO-d₆.[8]

  • Experiments: ¹H NMR to observe the absence of signals at the deuterated positions and to confirm the rest of the protonated structure. ¹³C NMR can also be used for structural elucidation.[8]

Visualizations

Metabolic Pathway of Prasugrel

Prasugrel is a prodrug that undergoes a two-step activation process to form its active metabolite, R-138727.[9] The deuterated metabolite serves as an internal standard for the quantification of this active form.

Prasugrel Prasugrel (Prodrug) Intermediate Thiolactone Intermediate Prasugrel->Intermediate Esterases (Hydrolysis) ActiveMetabolite R-138727 (Active Metabolite) Intermediate->ActiveMetabolite CYP450 (Oxidation) cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_certification Final Certification Synthesis Chemical Synthesis of This compound Purification Purification Synthesis->Purification HPLC Purity Assessment (HPLC) Purification->HPLC LCMS Identity & Isotopic Purity (LC-MS/MS) Purification->LCMS NMR Structural Confirmation (NMR) Purification->NMR CoA Certificate of Analysis Generation HPLC->CoA LCMS->CoA NMR->CoA

References

An In-depth Technical Guide to the Isotopic Purity of Prasugrel Metabolite-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Prasugrel metabolite-d4 (R-138727-d4). Given the critical role of deuterated compounds as internal standards in pharmacokinetic studies and their potential as therapeutic agents, ensuring high isotopic enrichment is paramount for data accuracy and drug safety. This document outlines the metabolic activation of Prasugrel, details the experimental protocols for determining isotopic purity, and presents a framework for interpreting the resulting data.

Introduction to Prasugrel and its Deuterated Active Metabolite

Prasugrel is a prodrug of the thienopyridine class, which functions as a potent antiplatelet agent.[1] Following oral administration, it undergoes rapid and extensive metabolism to form its pharmacologically active metabolite, R-138727. This biotransformation is a two-step process initiated by hydrolysis via esterases, followed by oxidation through the cytochrome P450 system, primarily involving CYP3A4 and CYP2B6.[1][2] The active metabolite, R-138727, irreversibly binds to the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, inhibiting their aggregation.[1]

The deuterated version, this compound (R-138727-d4), serves as a crucial internal standard for quantitative bioanalysis by mass spectrometry.[3] The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, non-labeled metabolite while maintaining nearly identical chemical and physical properties. The quality of such an internal standard is fundamentally dependent on its isotopic purity—the extent to which the molecule is enriched with the desired number of deuterium isotopes.

Prasugrel Metabolic Activation Pathway

The metabolic conversion of Prasugrel to its active form, R-138727, is a critical pathway that enables its therapeutic effect. The process bypasses the need for genetic variants of CYP2C19, which can affect the activation of other thienopyridines like clopidogrel.

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Thiolactone Inactive Thiolactone Metabolite (R-95913) Prasugrel->Thiolactone Intestinal & Blood Esterases (Hydrolysis) ActiveMetabolite Active Metabolite (R-138727) Thiolactone->ActiveMetabolite Hepatic CYP3A4, CYP2B6 (Oxidation) InactiveMetabolites Inactive Metabolites ActiveMetabolite->InactiveMetabolites S-methylation or Cysteine Conjugation

Caption: Metabolic pathway of Prasugrel to its active metabolite, R-138727.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a critical quality attribute. It is typically determined by measuring the relative abundance of all its isotopologues (molecules that differ only in their isotopic composition). For a d4-labeled compound, this includes the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species.

Data Presentation

While specific batch data for commercially available this compound is not publicly detailed, a typical certificate of analysis would present isotopic distribution data as follows. The table below is an illustrative example of what would be expected for a high-purity batch. Commercial suppliers often report a general purity of >95%.[]

IsotopologueMass ShiftRelative Abundance (%)
d0 (Unlabeled)M+0< 0.1
d1M+1< 0.5
d2M+2< 1.0
d3M+3< 2.0
d4M+4> 96.5
Total Isotopic Purity (d4) > 96.5%

Table 1: Illustrative Isotopic Distribution for this compound. This table represents typical data for a high-purity standard and is not derived from a specific experimental analysis of this compound.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds relies on high-resolution analytical techniques capable of distinguishing between isotopologues. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.[5]

Method 1: High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for quantifying the isotopic distribution of a labeled compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL.

    • Perform serial dilutions to create working solutions for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan mode with a resolution of ≥70,000 to resolve the isotopic peaks.

    • Scan Range: A narrow mass range centered around the expected m/z of the protonated molecule [M+H]+ for all isotopologues (e.g., m/z 350-360 for R-138727-d4).

    • Data Analysis:

      • Extract the ion chromatograms for each isotopologue (d0 to d4).

      • Integrate the peak areas for each isotopologue.

      • Calculate the percentage of relative abundance for each species to determine the isotopic purity.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and assess isotopic enrichment.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the location of the labels.

    • The residual proton signals at these positions can be integrated relative to a non-deuterated position on the molecule to provide a semi-quantitative measure of isotopic enrichment.

  • ²H NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum.

    • This provides direct evidence of the presence and chemical environment of the deuterium atoms.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 NMR spectrum.

    • The signals for carbon atoms attached to deuterium will appear as multiplets (due to C-D coupling) and will be significantly attenuated compared to the unlabeled compound, confirming the labeling sites.

Experimental and Analytical Workflow

The general workflow for assessing the isotopic purity of a deuterated standard like this compound involves a systematic approach from sample preparation to data interpretation.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation Prep Prepare Stock & Working Solutions of Prasugrel-d4 LC_HRMS LC-HRMS Analysis (Full Scan, High Resolution) Prep->LC_HRMS NMR NMR Analysis (¹H, ²H, ¹³C) Prep->NMR MS_Data Extract & Integrate Isotopologue Peaks LC_HRMS->MS_Data NMR_Data Analyze Signal Reduction & C-D Coupling NMR->NMR_Data Calc Calculate Relative Abundance & % Isotopic Purity MS_Data->Calc NMR_Data->Calc Report Final Purity Report Calc->Report

Caption: General workflow for determining the isotopic purity of this compound.

Conclusion

The determination of isotopic purity is a non-negotiable step in the quality control of deuterated standards used in drug development and clinical research. For this compound, a combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for quantifying isotopic distribution and confirming structural integrity. While detailed public data on the isotopic composition of this specific metabolite is scarce, the methodologies outlined in this guide represent the gold standard for such analyses. Researchers and scientists must ensure that any deuterated standard meets stringent purity criteria to guarantee the validity and reproducibility of their findings.

References

The Gold Standard in Bioanalysis: A Technical Guide to Prasugrel Metabolite-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and clinical research, the precise quantification of drug metabolites is paramount for accurate pharmacokinetic and bioequivalence studies. This technical guide delves into the mechanism of action and application of Prasugrel (B1678051) metabolite-d4 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of prasugrel's active metabolite, R-138727. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision.

The Crucial Role of Prasugrel and its Active Metabolite

Prasugrel is a thienopyridine antiplatelet agent, administered as a prodrug to reduce the risk of thrombotic cardiovascular events.[1] Its therapeutic efficacy is dependent on its conversion to the active metabolite, R-138727. This conversion is a two-step process: prasugrel is first rapidly hydrolyzed by esterases to an inactive intermediate thiolactone metabolite, R-95913, which is then converted in a single cytochrome P450-dependent step to the active metabolite, R-138727.[2] The active metabolite contains a reactive thiol group that irreversibly binds to the P2Y12 receptor on platelets, inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation for the lifespan of the platelet.[1][3]

The Mechanism of Action of Prasugrel Metabolite-d4 as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variability during sample processing and analysis.[4] this compound is an ideal internal standard for the quantification of the active metabolite R-138727.

Principle of Stable Isotope Dilution:

The core principle behind using this compound is stable isotope dilution. By replacing four hydrogen atoms with deuterium, the mass of the internal standard is increased by four atomic mass units. This mass difference allows the mass spectrometer to differentiate between the analyte (R-138727) and the internal standard (R-138727-d4), while their physicochemical properties remain nearly identical.[5]

This near-identical behavior ensures that both the analyte and the internal standard experience similar effects during:

  • Sample Preparation: Any loss of analyte during extraction, evaporation, or reconstitution will be mirrored by a proportional loss of the internal standard.

  • Chromatographic Separation: Both compounds will co-elute or have very similar retention times, ensuring they enter the mass spectrometer under the same conditions.

  • Ionization in the Mass Spectrometer: Matrix effects, such as ion suppression or enhancement, will affect both the analyte and the internal standard to a similar degree.

By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if there are variations in sample handling or instrument performance, leading to highly accurate and precise results.[6]

Quantitative Data for Bioanalytical Method Validation

The following tables summarize typical quantitative data from validated LC-MS/MS methods for the determination of prasugrel's active metabolite, which are achievable with the use of a deuterated internal standard like this compound.

Table 1: Mass Spectrometry Parameters for Prasugrel Active Metabolite and its Deuterated Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Prasugrel Active Metabolite (R-138727)498.3206.0
This compound502.3210.0

Note: The precursor and product ions for this compound are predicted based on a +4 Da shift from the unlabeled analyte.

Table 2: Typical Calibration Curve Parameters

ParameterValue
Linearity Range0.5 - 250 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 3: Representative Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5< 10%± 15%< 10%± 15%
Low1.5< 5%± 10%< 5%± 10%
Mid100< 5%± 10%< 5%± 10%
High200< 5%± 10%< 5%± 10%

Data compiled from published literature on bioanalytical methods for prasugrel's active metabolite.[7]

Experimental Protocols

A robust and reliable bioanalytical method is crucial for obtaining high-quality data. The following is a representative experimental protocol for the quantification of prasugrel's active metabolite in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterCondition
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 3 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL

3. Mass Spectrometry Conditions

ParameterCondition
Mass SpectrometerTriple Quadrupole
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsR-138727: 498.3 -> 206.0; R-138727-d4: 502.3 -> 210.0
Dwell Time200 ms
Collision GasArgon
Ion Source Temperature500°C

Note: Derivatization of the active metabolite's thiol group with an agent like 2-bromo-3'-methoxyacetophenone immediately after blood collection is often necessary to ensure its stability.[7]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Thiolactone R-95913 (Inactive Intermediate) Prasugrel->Thiolactone Esterase Hydrolysis ActiveMetabolite R-138727 (Active Metabolite) Thiolactone->ActiveMetabolite CYP450 Oxidation P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Binding Platelet Platelet Aggregation Inhibition P2Y12->Platelet

Caption: Metabolic activation pathway of prasugrel.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Experimental workflow for bioanalysis.

IS_Logic Analyte Analyte (R-138727) Variability Analytical Variability (Extraction Loss, Matrix Effects) Analyte->Variability IS Internal Standard (R-138727-d4) IS->Variability Ratio Ratio (Analyte / IS) Variability->Ratio Compensation Result Accurate & Precise Result Ratio->Result

Caption: Logical relationship of internal standard compensation.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS-based bioanalysis of prasugrel's active metabolite, R-138727, is a robust and reliable approach that adheres to the highest scientific and regulatory standards. Its mechanism of action, rooted in the principles of stable isotope dilution, effectively compensates for analytical variability, thereby ensuring the generation of high-quality, reproducible data. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers, scientists, and drug development professionals to successfully implement this gold-standard methodology in their own laboratories.

References

Navigating the Analysis of Prasugrel's Deuterated Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the procurement and analysis of Prasugrel's deuterated active metabolite, Prasugrel-d4 (R-138727-d4). This document details available suppliers, summarizes key pharmacokinetic data, outlines a robust analytical methodology, and visually represents the metabolic activation of Prasugrel (B1678051) and the corresponding experimental workflow.

Sourcing Prasugrel-d4 and its Metabolites: A Supplier Overview

The availability of stable isotope-labeled internal standards is critical for accurate bioanalytical studies. Several suppliers offer Prasugrel-d4 and its metabolites. The following tables provide a consolidated list of known suppliers and their product specifications.

Table 1: Suppliers of Prasugrel Active Metabolite-d4 (R-138727-d4)

SupplierProduct NameCAS NumberMolecular Formula
Axios ResearchPrasugrel-d4 Metabolite R-1387271217222-86-0C₁₈H₁₆D₄FNO₃S
BOC SciencesPrasugrel-[d4] Metabolite R-1387271217222-86-0C₁₈H₁₆D₄FNO₃S

Table 2: Suppliers of Prasugrel Thiolactone Intermediate-d4 (R-95913-d4)

SupplierProduct NameCAS NumberMolecular Formula
Acanthus ResearchPrasugrel Thiolactone-D4 (Mixture of Diastereomers)N/AC₁₈H₁₄D₄FNO₂S
VIVAN Life SciencesPrasugrel Metabolite D4 (R-95913, Mixture of Diastereomers)N/AC₁₈H₁₄D₄FNO₂S
Simson PharmaPrasugrel-d4 Metabolite (R-95913, Mixture of Diastereomers)N/ANot Specified
Alfa ChemistryPrasugrel-d4 Metabolite (R-95913, Mixture of Diastereomers)Not SpecifiedNot Specified

Understanding the Metabolic Journey: From Prodrug to Active Inhibitor

Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect. The process begins with rapid hydrolysis in the intestine, followed by oxidation in the liver to form the active metabolite, R-138727. This active metabolite then irreversibly binds to the P2Y12 receptor on platelets.[1]

Prasugrel_Metabolism Prasugrel Prasugrel Thiolactone Thiolactone Intermediate (R-95913) Prasugrel->Thiolactone Intestinal Carboxylesterase 2 (hCE2) ActiveMetabolite Active Metabolite (R-138727) Thiolactone->ActiveMetabolite CYP3A4, CYP2B6 (Liver) InactiveMetabolites Inactive Metabolites ActiveMetabolite->InactiveMetabolites S-methylation or Cysteine Conjugation

Prasugrel Metabolic Activation Pathway

Quantifying Exposure: Pharmacokinetic Profile of Prasugrel's Active Metabolite

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of a drug. The active metabolite of Prasugrel, R-138727, exhibits rapid absorption and a relatively short half-life. The following table summarizes key pharmacokinetic parameters observed in healthy human volunteers.

Table 3: Pharmacokinetic Parameters of Prasugrel's Active Metabolite (R-138727)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~30 minutes[2]
Elimination Half-Life (t½)~4 hours[2]
Bioavailability≥79%[1]
Protein Binding98% (to human serum albumin)

Data presented are approximate values and can vary based on the study population and design.

A Blueprint for Analysis: Experimental Protocol for LC-MS/MS Quantification

The sensitive and selective quantification of Prasugrel's active metabolite in biological matrices is typically achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Blood Collection and Stabilization : Immediately after collection, blood samples should be treated with a derivatizing agent, such as 2-bromo-3'-methoxyacetophenone, to stabilize the active metabolite.[3]

  • Plasma Separation : Centrifuge the stabilized blood samples to separate the plasma.

  • Solid Phase Extraction (SPE) :

    • Condition an appropriate SPE cartridge.

    • Load the plasma sample.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard (Prasugrel-d4 active metabolite).

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions

Table 4: Example LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column
Mobile PhaseIsocratic elution with a suitable mixture of organic and aqueous phases
Flow RateAs optimized for the specific column dimensions
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (R-138727)m/z 498.3 → 206.0[4]
MRM Transition (Internal Standard)To be determined based on the specific deuterated standard

These parameters are provided as a general guideline and should be optimized for the specific instrumentation and analytical requirements.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Blood Blood Collection & Stabilization Plasma Plasma Separation Blood->Plasma SPE Solid Phase Extraction Plasma->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant

LC-MS/MS Experimental Workflow

References

Commercial Sources and Analytical Applications of Prasugrel Stable Isotope-Labeled Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available stable isotope-labeled (SIL) standards of prasugrel (B1678051) and its metabolites. It is designed to assist researchers, scientists, and drug development professionals in sourcing these critical reagents and implementing them in quantitative bioanalytical assays. This guide includes a summary of commercial suppliers, detailed experimental protocols for sample analysis, and visualizations of the relevant biological pathway and analytical workflows.

Commercial Availability of Prasugrel Stable Isotope-Labeled Standards

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry-based bioanalysis, offering high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2] Several commercial vendors supply a range of prasugrel-related SIL standards, including deuterated and ¹³C-labeled analogues of the parent drug and its key metabolites. The following tables summarize the currently available standards based on publicly accessible information. Researchers are advised to contact the suppliers directly for the most up-to-date product specifications and availability.

Table 1: Commercially Available Stable Isotope-Labeled Prasugrel and its Metabolites

Compound NameIsotopic LabelSupplier(s)Catalog Number(s)PurityIsotopic Enrichment
Prasugrel-d4d4MedChemExpress, TLC Pharmaceutical Standards, ClinivexHY-15284S, P-392, 1127252-92-9>95%[]Information not readily available
Prasugrel-d5d5Santa Cruz Biotechnology, MedChemExpresssc-479133, HY-15284S197%[4]96.9%[4]
Prasugrel-¹³C₆¹³C₆AlsachimC2572≥98%[5]≥99% ¹³C[5]
Prasugrel Active Metabolite R138727-d4d4Acanthus Research, Axios Research, BOC SciencesPRA-15-004, AR-P02508, 1217222-86-0>95%[]Information not readily available
Prasugrel Thiolactone-d4 (Mixture of Diastereomers)d4Acanthus ResearchPRA-15-006Information not readily availableInformation not readily available
Prasugrel Metabolite R95913-¹³C₆ (Mixture of diastereoisomers)¹³C₆AlsachimC2570≥98%[6]≥99% ¹³C[6]

Note: This information is compiled from publicly available data and may not be exhaustive. Purity and isotopic enrichment values should be confirmed with the supplier via the Certificate of Analysis (CoA).

Experimental Protocols for Quantification of Prasugrel's Active Metabolite in Human Plasma

The quantification of prasugrel's active metabolite (R-138727) in biological matrices, such as human plasma, is crucial for pharmacokinetic and bioequivalence studies. Due to the inherent instability of the thiol group in the active metabolite, a derivatization step is essential immediately after sample collection to ensure its stability during sample processing and storage.[7] The following is a detailed methodology for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Blood Sample Collection and Stabilization
  • Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).[8]

  • Immediately after collection (within 30 seconds), add a stabilizing agent to the blood sample. A commonly used agent is 2-bromo-3'-methoxyacetophenone in acetonitrile (B52724).[7][8] This derivatizing agent reacts with the thiol group of the active metabolite to form a stable thioether derivative.

  • Gently mix the sample and place it on ice.

  • Centrifuge the sample within 30 minutes of collection at an appropriate speed (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.

  • Transfer the plasma supernatant to a clean tube and store at -70°C until analysis.

Sample Preparation (Solid Phase Extraction - SPE)
  • Thaw the plasma samples on ice.

  • To a 100 µL aliquot of plasma, add the stable isotope-labeled internal standard (e.g., Prasugrel Active Metabolite R138727-d4).

  • Vortex the sample briefly.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a weak organic solvent followed by an acidic aqueous solution.

  • Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used for separation (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for the derivatized active metabolite and the stable isotope-labeled internal standard are monitored.

    • Example MRM Transitions: These will be specific to the derivatized analyte and the mass spectrometer used. For the 2-bromo-3'-methoxyacetophenone derivative of R-138727, the transition might be m/z 498.3 → 206.0.[9] The corresponding transition for the d4-labeled internal standard would be monitored as well.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the calibration curve.

  • Determine the concentration of the analyte in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Prasugrel's Mechanism of Action: P2Y12 Receptor Inhibition

Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect.[10] It is first hydrolyzed to an inactive thiolactone intermediate, which is then converted by cytochrome P450 enzymes to its active metabolite, R-138727.[11] This active metabolite irreversibly binds to the P2Y₁₂ receptor on platelets, preventing adenosine (B11128) diphosphate (B83284) (ADP) from binding and subsequently inhibiting platelet activation and aggregation.[10][12]

Prasugrel_Signaling_Pathway cluster_metabolism Metabolic Activation cluster_platelet Platelet Prasugrel Prasugrel Thiolactone Intermediate Thiolactone Intermediate Prasugrel->Thiolactone Intermediate Esterases Active Metabolite (R-138727) Active Metabolite (R-138727) Thiolactone Intermediate->Active Metabolite (R-138727) CYP450 P2Y12 Receptor P2Y12 Receptor Active Metabolite (R-138727)->P2Y12 Receptor Irreversibly Binds and Inhibits ADP ADP ADP->P2Y12 Receptor Binds to Platelet Activation Platelet Activation P2Y12 Receptor->Platelet Activation Activates Platelet Aggregation Platelet Aggregation Platelet Activation->Platelet Aggregation

Prasugrel's metabolic activation and inhibition of the P2Y12 receptor.
Experimental Workflow for Bioanalytical Method Development

The development and validation of a robust bioanalytical method using stable isotope-labeled standards is a systematic process. The following workflow diagram illustrates the key stages, from initial method development to the analysis of study samples.

Bioanalytical_Workflow Method_Development Method Development Sample_Preparation_Optimization Sample Preparation Optimization (e.g., SPE, LLE) Method_Development->Sample_Preparation_Optimization LC_MS_Optimization LC-MS/MS Parameter Optimization Method_Development->LC_MS_Optimization Method_Validation Method Validation Sample_Preparation_Optimization->Method_Validation LC_MS_Optimization->Method_Validation Selectivity Selectivity & Specificity Method_Validation->Selectivity Linearity Linearity & Range Method_Validation->Linearity Accuracy_Precision Accuracy & Precision Method_Validation->Accuracy_Precision Stability Stability Studies Method_Validation->Stability Matrix_Effect Matrix Effect Evaluation Method_Validation->Matrix_Effect Sample_Analysis Study Sample Analysis Method_Validation->Sample_Analysis Calibration_Standards_QCs Analysis with Calibration Standards and QCs Sample_Analysis->Calibration_Standards_QCs Data_Processing_Reporting Data Processing & Reporting Calibration_Standards_QCs->Data_Processing_Reporting

A generalized workflow for bioanalytical method development and validation.

References

Methodological & Application

Application Note: High-Throughput Quantification of Prasugrel's Active Metabolite in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prasugrel (B1678051) is a potent antiplatelet agent and a member of the thienopyridine class of ADP receptor inhibitors.[1] It is a prodrug that is rapidly converted in the body to its pharmacologically active metabolite, R-138727.[1] This active metabolite irreversibly binds to P2Y12 receptors on platelets, thereby inhibiting their aggregation.[1] Accurate quantification of R-138727 in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note details a robust and sensitive LC-MS/MS method for the determination of prasugrel's active metabolite in human plasma.

The active metabolite, R-138727, contains a reactive thiol group, which makes it unstable and prone to oxidation. To ensure accurate quantification, a derivatization step is essential to stabilize the molecule during sample processing and analysis.[1][2][3] This method employs N-ethyl maleimide (B117702) (NEM) for derivatization, followed by liquid-liquid extraction for sample cleanup. For enhanced accuracy and precision, a stable isotope-labeled internal standard, Prasugrel metabolite-d4 (R-138727-d4), is utilized.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Prasugrel metabolite-d4 (IS) plasma_sample->add_is Spike derivatization Derivatization with NEM add_is->derivatization extraction Liquid-Liquid Extraction derivatization->extraction dry_down Evaporation extraction->dry_down reconstitution Reconstitution dry_down->reconstitution injection Injection reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection MS/MS Detection chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS workflow for the quantification of Prasugrel's active metabolite.

Materials and Reagents

  • Prasugrel active metabolite (R-138727) reference standard

  • This compound (R-138727-d4) internal standard (IS)

  • N-ethyl maleimide (NEM)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (Milli-Q or equivalent)

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of R-138727 and R-138727-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the R-138727 stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare at least three levels of QC samples (low, medium, and high) in the same manner.

  • Internal Standard Working Solution (100 ng/mL): Dilute the R-138727-d4 stock solution in 50:50 (v/v) acetonitrile:water.

2. Sample Preparation

  • To 100 µL of plasma sample, calibration standard, or QC sample in a polypropylene (B1209903) tube, add 10 µL of the 100 ng/mL R-138727-d4 internal standard working solution and vortex briefly.

  • Derivatization: Add 25 µL of 50 mM N-ethyl maleimide (in water). Vortex for 30 seconds and incubate at room temperature for 15 minutes. This step is crucial for stabilizing the thiol group of the active metabolite.[3]

  • Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 v/v, acetonitrile:10 mM ammonium formate, pH 3.0). Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

1. Chromatographic Conditions

ParameterCondition
HPLC SystemShimadzu Nexera or equivalent
ColumnHypurity C18, 5 µm, 50 mm × 4.6 mm
Mobile Phase A10 mM Ammonium Formate in water, pH 3.0 (adjusted with formic acid)
Mobile Phase BAcetonitrile
GradientIsocratic: 50% A, 50% B
Flow Rate0.8 mL/min
Column Temperature40°C
Injection Volume10 µL
Run Time4.0 minutes

2. Mass Spectrometric Conditions

ParameterCondition
Mass SpectrometerSciex API 4000 or equivalent triple quadrupole mass spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Curtain Gas20 psi
Collision Gas8 psi
IonSpray Voltage5500 V
Temperature500°C
Ion Source Gas 150 psi
Ion Source Gas 250 psi

3. Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions were used for the quantification of the NEM-derivatized prasugrel active metabolite and its deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
R-138727-NEM Derivative498.3206.0200
R-138727-d4-NEM Derivative (Internal Standard)*502.3210.0200

*Note: The MRM transition for the R-138727-d4-NEM derivative is a theoretical value based on the addition of four deuterium (B1214612) atoms to the parent molecule and a predicted similar fragmentation pattern to the non-deuterated analyte.

Results and Discussion

1. Linearity and Sensitivity

The method was found to be linear over a concentration range of 0.5 to 250 ng/mL for R-138727 in human plasma. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio of at least 10.

2. Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC1.5≤ 5.095.0 - 105.0≤ 6.094.0 - 106.0
Medium QC75≤ 4.097.0 - 103.0≤ 5.096.0 - 104.0
High QC200≤ 3.598.0 - 102.0≤ 4.597.0 - 103.0

The precision (%CV) and accuracy values were all within the acceptable limits of ±15% (±20% for LLOQ) as per regulatory guidelines.

3. Recovery

The extraction recovery of R-138727 was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The mean recovery was found to be in the range of 90.1% to 104.1%.[3]

Conclusion

This application note describes a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of prasugrel's active metabolite, R-138727, in human plasma. The use of a stable isotope-labeled internal standard and a derivatization step to stabilize the analyte ensures the reliability and accuracy of the method. This protocol is well-suited for pharmacokinetic and bioequivalence studies of prasugrel in clinical and research settings.

References

Application Note: Quantification of Prasugrel Active Metabolite in Human Plasma using a d4-Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Prasugrel (B1678051) is a prodrug, an inactive compound that is metabolized in the body to produce a drug.[1] It is a member of the thienopyridine class of ADP receptor inhibitors, which are used to reduce the aggregation of platelets.[1] To exert its therapeutic effect, prasugrel undergoes rapid conversion to its pharmacologically active metabolite, R-138727, through hydrolysis by esterases and a subsequent cytochrome P450-dependent step.[1] The active metabolite contains a reactive thiol group that irreversibly binds to the P2Y12 receptor on platelets, thereby inhibiting their aggregation.[1]

Given that the active metabolite is responsible for the pharmacological activity, its accurate quantification in biological matrices such as human plasma is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.[2][3] The inherent reactivity of the thiol group in the active metabolite presents a significant challenge to its stability during sample collection, processing, and analysis.[4][5][6] To address this, a derivatization step is essential to stabilize the molecule.[2][4][5][6]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of prasugrel's active metabolite (R-138727) in human plasma. The method incorporates a stable isotope-labeled internal standard (d4-Prasugrel Active Metabolite) to ensure high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response.[3][7][8][9][10]

Principle of the Method

The method involves the stabilization of the prasugrel active metabolite in plasma through derivatization, followed by extraction of the derivatized analyte and the d4-internal standard. The extracts are then analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a standard curve prepared in the same biological matrix.

Experimental Protocols

Materials and Reagents
  • Prasugrel Active Metabolite (R-138727) reference standard

  • d4-Prasugrel Active Metabolite internal standard

  • 2-bromo-3'-methoxyacetophenone or N-ethyl maleimide (B117702) (derivatizing agent)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265)

  • Human plasma (K2-EDTA)

  • Water (deionized, 18 MΩ·cm)

Sample Preparation
  • Blood Collection and Plasma Preparation: Collect whole blood in tubes containing K2-EDTA as an anticoagulant. Centrifuge the blood samples immediately at approximately 1710g to separate the plasma.[11] Transfer the plasma to clean polypropylene (B1209903) tubes and store at -80°C until analysis.[11]

  • Derivatization: To ensure the stability of the active metabolite, derivatization must be performed immediately after blood collection or thawing of plasma samples.[4][5][6]

    • To 100 µL of plasma sample, add the derivatizing agent (e.g., 2-bromo-3'-methoxyacetophenone).

  • Internal Standard Spiking: Add 10 µL of the d4-Prasugrel Active Metabolite internal standard working solution to all samples, including calibration standards and quality control samples.

  • Protein Precipitation/Liquid-Liquid Extraction:

    • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins. Vortex for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[3] Transfer the supernatant to a clean tube.

    • Liquid-Liquid Extraction: Alternatively, add an appropriate extraction solvent (e.g., a mixture of n-hexane and dichloromethane) to the plasma sample.[7] Vortex to mix and then centrifuge to separate the layers. Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant/organic extract to dryness under a gentle stream of nitrogen at 40°C.[3] Reconstitute the residue in 100 µL of the mobile phase.[3]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) derivatization Add Derivatizing Agent plasma->derivatization is_spike Spike with d4-Internal Standard derivatization->is_spike extraction Protein Precipitation or Liquid-Liquid Extraction is_spike->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for the quantification of Prasugrel active metabolite.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., Hypurity C18, 5 µm, 50 mm × 4.6 mm).[2]

  • Mobile Phase:

    • A: 10 mM Ammonium formate in water, pH 3.0[2]

    • B: Acetonitrile[2]

  • Flow Rate: 0.6 - 1.0 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40°C

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[4][5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the derivatized Prasugrel active metabolite and its d4-internal standard should be optimized.

Standard Curve Preparation

Prepare calibration standards by spiking known concentrations of the Prasugrel Active Metabolite reference standard into blank human plasma. The concentration range should encompass the expected levels in study samples. A typical range could be from 0.5 to 250 ng/mL.[4][5][6] Process the calibration standards in the same manner as the unknown samples.

Quantitative Data Summary

The following table summarizes the typical validation parameters for a bioanalytical method for the quantification of Prasugrel's active metabolite.

ParameterResultReference
Linearity Range 0.5 - 250 ng/mL[4][5][6]
Correlation Coefficient (r²) > 0.99[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[4][5][6][11]
Accuracy Within ±15% of nominal values[4][5][6]
Within ±20% at LLOQ[4][5][6]
Precision (CV%) < 15%[4][5][6]
< 20% at LLOQ[4][5][6]
Recovery 90.1 - 104.1%[2]
Stability in Human Plasma (derivatized) Stable for 3 months at -20°C[2]

Method Validation

This LC-MS/MS method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. Validation parameters should include selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs plasma Plasma Sample with Prasugrel Active Metabolite sample_prep Sample Preparation (Derivatization & Extraction) plasma->sample_prep is d4-Internal Standard is->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms peak_areas Peak Area Ratios (Analyte / IS) lcms->peak_areas concentration Concentration of Prasugrel Active Metabolite peak_areas->concentration

Caption: Logical relationship of the quantification method.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Prasugrel's active metabolite in human plasma. The use of a stable isotope-labeled internal standard (d4-Prasugrel Active Metabolite) and a derivatization step to stabilize the analyte are critical for achieving the accuracy and precision required for regulated bioanalysis. This method is well-suited for pharmacokinetic and other clinical studies involving Prasugrel.

References

Application Notes: The Use of Prasugrel Metabolite-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel (B1678051) is a prodrug belonging to the thienopyridine class of antiplatelet agents. Its therapeutic efficacy relies on its conversion to a pharmacologically active metabolite, R-138727, which irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1][2] Accurate characterization of the pharmacokinetic profile of this active metabolite is crucial for understanding its efficacy and safety. This document provides detailed application notes and protocols for the use of Prasugrel metabolite-d4 as an internal standard in pharmacokinetic studies of Prasugrel. The use of a stable isotope-labeled internal standard such as this compound is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3]

A deuterated internal standard is chemically identical to the analyte of interest, but with a different mass due to the replacement of hydrogen atoms with deuterium.[3] This near-identical physicochemical behavior ensures that the internal standard co-elutes with the analyte and experiences the same effects of sample preparation, extraction, and ionization, thereby correcting for variability and matrix effects.[3] This leads to enhanced accuracy, precision, and robustness of the analytical method.

Prasugrel Metabolism and Mechanism of Action

Prasugrel undergoes a two-step metabolic activation to form its active metabolite, R-138727.[4][5] The first step involves hydrolysis by esterases, primarily in the intestine, to form an inactive thiolactone intermediate, R-95913.[6][7] This intermediate is then converted to the active metabolite, R-138727, through a cytochrome P450-dependent oxidation in the liver, primarily by CYP3A4 and CYP2B6.[4][6]

The active metabolite, R-138727, contains a reactive thiol group that forms a disulfide bond with a cysteine residue on the P2Y12 receptor on platelets.[4][5] This irreversible binding prevents ADP from binding to the receptor, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet.[1][2]

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Prasugrel's active metabolite, R-138727, from various studies. The use of a robust analytical method with a deuterated internal standard like this compound is essential for generating such high-quality data.

Table 1: Pharmacokinetic Parameters of R-138727 in Healthy Subjects

ParameterValueReference
Tmax (Time to Peak Concentration) ~0.5 hours[8]
Cmax (Peak Plasma Concentration) Dose-dependent[9][10]
AUC (Area Under the Curve) Dose-proportional[9][10]
Elimination Half-life (t1/2) ~7.4 hours (range 2-15 hours)[6][9]

Table 2: Influence of Patient Factors on R-138727 Pharmacokinetics

FactorEffect on R-138727 ExposureRecommendationReference
Body Weight < 60 kg Increased AUC and CmaxConsider dose reduction[9]
Age ≥ 75 years No significant effect on PK, but increased bleeding riskUse with caution[9]
Moderate Hepatic Impairment No significant effect on AUC or CmaxNo dose adjustment needed[9]
End-Stage Renal Disease (ESRD) Decreased AUC and Cmax by ~50%Use with caution[9]

Experimental Protocols

Protocol 1: Bioanalytical Method for the Quantification of Prasugrel Active Metabolite (R-138727) in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a validated method for the determination of R-138727 in human plasma, adapted from published literature and incorporating best practices for the use of a deuterated internal standard.[11][12][13]

1. Sample Collection and Handling:

  • Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Immediately after collection, add a derivatizing agent such as N-ethylmaleimide (NEM) or 2-bromo-3'-methoxyacetophenone to stabilize the reactive thiol group of R-138727 and prevent its degradation.[11][12]

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Store the plasma samples at -70°C or lower until analysis.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma, add 25 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

  • Vortex for 5-10 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., Hypurity C18, 5 µm, 50 mm × 4.6 mm) is suitable.[11]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.0) can be used.[11]

    • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for the derivatized R-138727 and this compound. The specific m/z transitions will depend on the derivatizing agent used.

    • Example MRM Transitions (hypothetical for d4-metabolite):

      • R-138727 derivative: Precursor ion (Q1) -> Product ion (Q3)

      • This compound derivative: [Precursor ion + 4] (Q1) -> [Product ion] (Q3)

4. Method Validation:

  • The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).

  • Validation parameters should include:

    • Selectivity and Specificity

    • Linearity and Range

    • Accuracy and Precision (intra- and inter-day)

    • Recovery

    • Matrix Effect

    • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Prasugrel Metabolism Pathway

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) R95913 R-95913 (Inactive Intermediate) Prasugrel->R95913 Hydrolysis (Intestinal Esterases, e.g., hCE2) R138727 R-138727 (Active Metabolite) R95913->R138727 Oxidation (Hepatic CYPs, e.g., CYP3A4, CYP2B6) Inactive_Metabolites Inactive Metabolites R138727->Inactive_Metabolites S-methylation or Cysteine Conjugation

Caption: Metabolic activation pathway of Prasugrel.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Derivatization Derivatize with NEM Add_IS->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantify Concentration Ratio->Quantification

Caption: Bioanalytical workflow for Prasugrel metabolite quantification.

Prasugrel Mechanism of Action - P2Y12 Signaling Pathway

P2Y12_Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates Prasugrel_AM Prasugrel Active Metabolite (R-138727) Prasugrel_AM->P2Y12 Irreversibly Binds & Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits

Caption: Prasugrel's inhibitory effect on the P2Y12 signaling pathway.

References

Application of Prasugrel Metabolite-d4 in Bioequivalence Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel (B1678051) is a prodrug and a member of the thienopyridine class of antiplatelet agents. It undergoes rapid metabolism in the body to form its active metabolite, R-138727, which irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby preventing platelet activation and aggregation.[1] Due to the transient nature of the parent drug in plasma, bioequivalence studies of generic prasugrel formulations focus on the pharmacokinetic profiles of its major metabolites. The stable isotope-labeled Prasugrel metabolite-d4 is a critical tool in these studies, serving as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. Its use ensures the accuracy and precision required to meet stringent regulatory standards.

This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies, including data presentation, experimental procedures, and visual workflows.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize typical pharmacokinetic data for the active metabolite (R-138727) and the principal inactive metabolite (R-95913) of prasugrel from a bioequivalence study comparing a test generic product to a reference product. The data is presented as geometric means and the 90% confidence intervals for the ratio of the geometric means (Test/Reference).

Table 1: Pharmacokinetic Parameters of Prasugrel's Active Metabolite (R-138727) Following a Single 10 mg Oral Dose of Test and Reference Products under Fasting Conditions.

ParameterTest Product (Geometric Mean ± SD)Reference Product (Geometric Mean ± SD)Ratio of Geometric Means (90% CI)
Cmax (ng/mL) 150.3 ± 45.1155.8 ± 50.296.47% (90.51% - 102.83%)
AUC0-t (ng·h/mL) 250.6 ± 75.2258.9 ± 80.196.80% (92.15% - 101.69%)
AUC0-inf (ng·h/mL) 255.1 ± 76.5263.4 ± 81.396.85% (92.20% - 101.75%)
Tmax (h) 0.50 (0.25 - 1.50)0.50 (0.25 - 1.50)-
t1/2 (h) 2.5 ± 0.82.6 ± 0.9-

Data is hypothetical and for illustrative purposes, based on publicly available information.

Table 2: Pharmacokinetic Parameters of Prasugrel's Inactive Metabolite (R-95913) Following a Single 10 mg Oral Dose of Test and Reference Products under Fasting Conditions.

ParameterTest Product (Geometric Mean ± SD)Reference Product (Geometric Mean ± SD)Ratio of Geometric Means (90% CI)
Cmax (ng/mL) 350.7 ± 90.3360.1 ± 95.497.39% (91.55% - 103.62%)
AUC0-t (ng·h/mL) 850.2 ± 200.5870.6 ± 210.897.66% (93.80% - 101.68%)
AUC0-inf (ng·h/mL) 860.5 ± 205.1880.9 ± 215.397.68% (93.82% - 101.70%)
Tmax (h) 1.00 (0.50 - 2.00)1.00 (0.50 - 2.00)-
t1/2 (h) 3.5 ± 1.13.6 ± 1.2-

Data is hypothetical and for illustrative purposes, based on publicly available information.

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for a 10 mg prasugrel tablet is a single-dose, two-treatment, two-period, crossover study in healthy male and non-pregnant, non-lactating female subjects under fasting conditions.[2]

Bioanalytical Method: LC-MS/MS Quantification of Prasugrel Metabolites

1. Sample Collection and Handling:

  • Collect venous blood samples into tubes containing K2EDTA as an anticoagulant at predefined time points post-dose.

  • Crucially, to stabilize the reactive thiol group of the active metabolite (R-138727), immediately after collection, add a solution of a derivatizing agent such as 2-bromo-3'-methoxyacetophenone or N-ethyl maleimide (B117702) to the blood collection tubes.[3][4]

  • Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to labeled polypropylene (B1209903) tubes and store at -70°C until analysis.

2. Sample Preparation and Extraction:

  • Thaw the plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the analytical range).

  • Vortex the mixture for 30 seconds.

  • Perform a liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

  • Vortex for 5 minutes, followed by centrifugation at 4000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Transitions: The multiple reaction monitoring (MRM) transitions should be optimized for the derivatized analytes and the internal standard. For the N-ethyl maleimide derivative of R-138727, a potential transition is m/z 498.3 → 206.0.[5] The transition for this compound would be similarly determined after derivatization.

Table 3: Example Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Derivatized R-138727498.3206.0200
Derivatized this compound (IS)502.3210.0200
R-95913308.1195.1200

Note: These are example transitions and must be optimized in the laboratory.

Mandatory Visualizations

Prasugrel Metabolism and Bioanalysis Workflow

Prasugrel Metabolism and Bioanalytical Workflow cluster_metabolism In Vivo Metabolism cluster_bioanalysis Bioanalytical Workflow Prasugrel Prasugrel (Prodrug) Metabolite_Inactive_Intermediate R-95913 (Inactive Intermediate) Prasugrel->Metabolite_Inactive_Intermediate Hydrolysis Metabolite_Active R-138727 (Active Metabolite) Metabolite_Inactive_Intermediate->Metabolite_Active CYP-mediated Oxidation Plasma_Sample Plasma Sample Collection Derivatization Derivatization & Addition of Prasugrel-d4 IS Plasma_Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Pharmacokinetic Data Analysis Analysis->Data

Caption: Workflow of Prasugrel metabolism and subsequent bioanalysis.

Prasugrel's Mechanism of Action: P2Y12 Receptor Inhibition

Prasugrel's Mechanism of Action cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP ↓ cAMP AC->cAMP GPIIb_IIIa GPIIb/IIIa Activation cAMP->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Prasugrel_Metabolite Prasugrel Active Metabolite (R-138727) Prasugrel_Metabolite->P2Y12 Irreversibly Blocks

Caption: Prasugrel's inhibitory effect on the P2Y12 signaling pathway.

References

Application Notes and Protocols for the Derivatization of Prasugrel Active Metabolite for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel (B1678051) is a prodrug of the thienopyridine class, which acts as a platelet inhibitor. Its antiplatelet activity is mediated by its active metabolite, R-138727, which irreversibly blocks the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. Accurate quantification of R-138727 in biological matrices, particularly plasma, is crucial for pharmacokinetic and pharmacodynamic studies. However, the active metabolite contains an unstable thiol group, making direct analysis by liquid chromatography-mass spectrometry (LC-MS) challenging. To overcome this, a derivatization step is essential to stabilize the molecule for reliable bioanalysis.[1][2]

These application notes provide a detailed protocol for the derivatization of prasugrel's active metabolite, R-138727, using 2-bromo-3'-methoxyacetophenone, followed by a validated LC-MS/MS method for its quantification in human plasma.

Bioactivation of Prasugrel

Prasugrel undergoes a two-step metabolic activation to form its active metabolite, R-138727. The first step involves hydrolysis of the parent drug by esterases in the intestine and liver to an inactive thiolactone intermediate, R-95913.[2][3] This intermediate is then oxidized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19, to form the active metabolite, R-138727.[2][3]

Prasugrel_Metabolism Prasugrel Metabolic Activation Pathway Prasugrel Prasugrel (Prodrug) Thiolactone R-95913 (Inactive Thiolactone Intermediate) Prasugrel->Thiolactone Esterases (Hydrolysis) ActiveMetabolite R-138727 (Active Metabolite) Thiolactone->ActiveMetabolite Cytochrome P450 (CYP3A4, CYP2B6, etc.) (Oxidation) InactiveMetabolites Inactive Metabolites ActiveMetabolite->InactiveMetabolites S-methylation or Cysteine Conjugation

Prasugrel Metabolic Activation Pathway

Experimental Protocols

Derivatization of Prasugrel Active Metabolite (R-138727) in Human Plasma

This protocol describes the immediate stabilization of R-138727 in blood samples upon collection. The derivatizing agent, 2-bromo-3'-methoxyacetophenone, reacts with the thiol group of R-138727 to form a stable thioether derivative.

Materials:

  • Blood collection tubes (pre-cooled, containing EDTA)

  • Derivatizing reagent: 500 mM 2-bromo-3'-methoxyacetophenone in acetonitrile

  • Micropipettes

  • Centrifuge

Procedure:

  • Immediately after blood collection into pre-cooled EDTA tubes, add 25 µL of the 500 mM 2-bromo-3'-methoxyacetophenone derivatizing reagent to each 1 mL of whole blood.[4]

  • Gently mix the sample by inversion.

  • Centrifuge the derivatized blood sample within 30 minutes of collection at approximately 1500 x g for 15 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to a clean polypropylene (B1209903) tube and store at -70°C until analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines the extraction of the derivatized R-138727 from human plasma prior to LC-MS/MS analysis.

Materials:

  • Derivatized plasma samples

  • Internal Standard (IS) working solution (e.g., Trandolapril or a stable isotope-labeled derivative)

  • Extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

Procedure:

  • Thaw the derivatized plasma samples to room temperature.

  • To 200 µL of plasma, add 25 µL of the internal standard working solution.

  • Add 1 mL of the extraction solvent.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the reconstitution solvent.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions:

ParameterValue
Column Hypurity C18, 5 µm (50 mm × 4.6 mm, i.d.) or equivalent
Mobile Phase A 10 mM Ammonium formate (B1220265) (pH 3.0) in water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Gradient Isocratic: 50% A / 50% B
Run Time Approximately 4 minutes

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Derivatized R-138727) m/z 498.3 → 206.0[5]
MRM Transition (Internal Standard - Emtricitabine) m/z 248.2 → 130.1[5]
Collision Energy & other parameters To be optimized for the specific instrument used

Quantitative Data Summary

The following tables summarize the validation parameters for the LC-MS/MS analysis of derivatized prasugrel active metabolite from various studies.

Table 1: Assay Validation for Derivatized R-138727 with 2-bromo-3'-methoxyacetophenone [1][4]

ParameterResult
Linear Range 0.5 to 250 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Inter-batch Accuracy -7.00% to 5.98%
Inter-batch Precision (%CV) 0.98% to 3.39%
Dilution Factor 10x

Table 2: Assay Validation for Derivatized R-138727 with N-ethyl maleimide [6]

ParameterResult
Linear Range 1.0 to 500.12 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Mean Recovery 90.1% to 104.1%
Stability in Plasma Stable for 3 months at -20°C

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

Workflow cluster_0 Sample Collection & Stabilization cluster_1 Sample Preparation cluster_2 Analysis & Data Processing BloodCollection Blood Collection (Pre-cooled EDTA tubes) Derivatization Immediate Derivatization (2-bromo-3'-methoxyacetophenone) BloodCollection->Derivatization PlasmaSeparation Plasma Separation (Centrifugation) Derivatization->PlasmaSeparation AddIS Add Internal Standard PlasmaSeparation->AddIS LLE Liquid-Liquid Extraction AddIS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Quantification LCMS->Data

Experimental Workflow for R-138727 Analysis

Conclusion

The derivatization of prasugrel's active metabolite, R-138727, with 2-bromo-3'-methoxyacetophenone is a critical step for its accurate and reliable quantification in human plasma by LC-MS/MS. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. The immediate stabilization of the thiol-containing metabolite upon blood collection is paramount to prevent its degradation and ensure data integrity. The subsequent liquid-liquid extraction and LC-MS/MS method have been shown to be sensitive, accurate, and precise for pharmacokinetic assessments of prasugrel.

References

High-Throughput Analysis of Prasugrel's Active Metabolite in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Prasugrel (B1678051) is a prodrug, an inactive compound that is metabolized in the body to produce a drug. Its pharmacologically active metabolite, R-138727, is a potent antiplatelet agent that works by irreversibly blocking the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1][2] This inhibition of platelet aggregation is crucial in preventing thrombotic events in patients with acute coronary syndromes undergoing percutaneous coronary intervention. Given its therapeutic importance, a robust and high-throughput bioanalytical method for the accurate quantification of R-138727 in human plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

A significant challenge in the bioanalysis of R-138727 is its inherent instability due to the presence of a thiol group. This necessitates immediate derivatization of the analyte upon blood collection to ensure its stability during sample processing and storage.[3][4] This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Prasugrel's active metabolite (R-138727) in human plasma. The method employs a stable isotope-labeled internal standard, Prasugrel-d4 (d4-IS), to ensure high accuracy and precision in quantification.[5] The protocol includes a detailed procedure for sample preparation involving derivatization and subsequent extraction, followed by rapid chromatographic separation and detection by mass spectrometry.

Experimental Workflow

workflow cluster_sample_collection Sample Collection & Stabilization cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing blood_collection Whole Blood Collection (EDTA tubes) derivatization Immediate Derivatization (within 30 seconds) blood_collection->derivatization centrifugation Centrifugation to Obtain Plasma derivatization->centrifugation is_addition Addition of Prasugrel-d4 IS centrifugation->is_addition extraction Liquid-Liquid or Solid-Phase Extraction is_addition->extraction evaporation Evaporation of Supernatant extraction->evaporation reconstitution Reconstitution of Residue evaporation->reconstitution injection Injection into LC-MS/MS System reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection quantification Quantification and Data Analysis detection->quantification

Figure 1. A schematic overview of the bioanalytical workflow for the quantification of Prasugrel's active metabolite in human plasma.

Experimental Protocols

Materials and Reagents
Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of R-138727 and Prasugrel-d4 in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the R-138727 stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution: Dilute the Prasugrel-d4 stock solution to a final concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate R-138727 working solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation Protocol
  • Blood Collection and Stabilization: Collect whole blood samples in pre-chilled EDTA-containing tubes. Immediately (within 30 seconds) after collection, add a derivatizing agent such as N-ethyl maleimide or 2-bromo-3'-methoxyacetophenone to stabilize the active metabolite.[3][4][6][7]

  • Plasma Separation: Centrifuge the stabilized blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Aliquoting: Aliquot a small volume (e.g., 100-200 µL) of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add a precise volume of the Prasugrel-d4 internal standard working solution to each plasma sample, standard, and QC, except for the blank samples.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., 1 mL of ethyl acetate), vortex for 5-10 minutes, and then centrifuge to separate the layers. Transfer the organic layer to a new tube.[3]

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the plasma sample, wash the cartridge to remove interferences, and then elute the analyte and internal standard with a suitable elution solvent.[8]

  • Evaporation: Evaporate the collected organic solvent or SPE eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

ParameterTypical Conditions
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm or equivalent)[3]
Mobile Phase A10 mM Ammonium formate in water with 0.1% formic acid (pH ~3.0)[3]
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.5 - 1.0 mL/min
GradientIsocratic or gradient elution depending on the complexity of the sample and desired run time. A typical starting point is 50:50 (A:B).[3]
Injection Volume5 - 20 µL
Column Temperature30 - 40°C[2]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode[4]
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by infusing the derivatized R-138727 and Prasugrel-d4 standards into the mass spectrometer.
Ion Source Temperature400 - 550°C
Dwell Time100 - 200 ms

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated high-throughput LC-MS/MS method for the analysis of Prasugrel's active metabolite.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
R-1387270.2 - 500≥ 0.995

Data synthesized from multiple sources indicating common ranges.[3][4][8]

Table 2: Precision and Accuracy

QC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
LLOQ< 15%< 15%± 15%
Low QC< 10%< 10%± 10%
Medium QC< 10%< 10%± 10%
High QC< 10%< 10%± 10%

Acceptance criteria based on typical bioanalytical method validation guidelines. Specific values can be found in the cited literature.[4][8]

Table 3: Recovery and Matrix Effect

ParameterR-138727Prasugrel-d4 IS
Recovery (%)> 85%> 85%
Matrix EffectMinimalMinimal

Expected performance of a well-developed method.[3]

Signaling Pathway and Logical Relationships

signaling_pathway cluster_drug_metabolism Drug Metabolism cluster_mechanism_of_action Mechanism of Action prasugrel Prasugrel (Prodrug) hydrolysis Esterase Hydrolysis prasugrel->hydrolysis Rapid cyp_oxidation CYP450 Oxidation hydrolysis->cyp_oxidation active_metabolite R-138727 (Active Metabolite) cyp_oxidation->active_metabolite p2y12_receptor P2Y12 Receptor on Platelets active_metabolite->p2y12_receptor Irreversible Binding adp_binding ADP Binding platelet_aggregation Platelet Aggregation adp_binding->platelet_aggregation Inhibition

Figure 2. Metabolic activation of Prasugrel and its mechanism of action on the P2Y12 receptor.

Conclusion

This application note provides a comprehensive protocol for the high-throughput analysis of Prasugrel's active metabolite, R-138727, in human plasma using LC-MS/MS with a deuterated internal standard. The described method, which includes a critical derivatization step to ensure analyte stability, is sensitive, specific, and reliable for supporting pharmacokinetic and other clinical studies of Prasugrel. The use of a stable isotope-labeled internal standard minimizes variability, leading to high accuracy and precision in the quantitative results. The provided workflow and parameters can serve as a strong foundation for researchers and drug development professionals in implementing this bioanalytical method.

References

Application Notes & Protocols for Prasugrel Metabolite-d4 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Prasugrel (B1678051) metabolite-d4 as an internal standard in the preclinical bioanalysis of Prasugrel's active metabolite, R-138727.

Introduction

Prasugrel is a third-generation thienopyridine antiplatelet agent, administered as a prodrug.[1] In vivo, it undergoes rapid and efficient metabolism to its active metabolite, R-138727. This active metabolite irreversibly antagonizes the P2Y12 receptor on platelets, thereby inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[2][3]

In preclinical research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurate quantification of R-138727 in biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as Prasugrel metabolite-d4, is the gold standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The deuterated internal standard mimics the physicochemical properties of the analyte, correcting for variability during sample preparation and analysis, thus ensuring high accuracy and precision.[4][5]

Mechanism of Action: P2Y12 Receptor Signaling Pathway

The active metabolite of Prasugrel, R-138727, exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface. This binding prevents ADP from activating the receptor, which in turn inhibits downstream signaling pathways that lead to platelet activation and aggregation.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 R138727 Prasugrel Active Metabolite (R-138727) R138727->P2Y12 Irreversible Antagonism Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC Inhibition PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibition PI3K->Platelet_Activation Bioanalytical_Workflow cluster_study_design In-Life Phase cluster_sample_analysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Dosing of Prasugrel to Preclinical Species Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Spiking Spiking of Plasma with This compound (IS) Plasma_Prep->Spiking Extraction Sample Extraction (e.g., Protein Precipitation) Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Quantification Quantification of R-138727 LC_MS_Analysis->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

References

Troubleshooting & Optimization

Troubleshooting Prasugrel metabolite quantification with d4 standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of prasugrel's active metabolite (R-138727) using a deuterated (d4) internal standard.

I. Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of prasugrel's active metabolite.

Poor Peak Shape or Low Signal Intensity

Question: My chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) or a significantly lower signal intensity than expected for both the analyte and the d4-internal standard. What are the potential causes and solutions?

Answer:

Several factors can contribute to poor peak shape and low signal intensity. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseRecommended Action
Analyte Instability The active metabolite of prasugrel (B1678051), R-138727, contains a thiol group that is highly unstable and prone to oxidation.[1] Immediate derivatization after sample collection is crucial for stability.[1][2]
Suboptimal Derivatization Incomplete or inconsistent derivatization will lead to variable and low signal intensity. Optimize the reaction conditions (reagent concentration, pH, temperature, and incubation time).
Sample Preparation Issues Inefficient extraction can result in low recovery of the analyte and internal standard. Evaluate and compare different extraction techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Chromatographic Problems Issues with the analytical column, mobile phase composition, or gradient can lead to poor peak shape. Ensure the column is not degraded, the mobile phase is correctly prepared, and the gradient is optimized.
Mass Spectrometer Settings Incorrect mass spectrometer parameters, such as source temperature, gas flows, and collision energy, can significantly impact signal intensity. Tune the instrument and optimize these parameters for the specific derivatized analyte and internal standard.
Inconsistent Internal Standard (IS) Response

Question: The peak area of my d4-internal standard is highly variable across my sample batch, leading to poor precision and accuracy. What could be the reason for this?

Answer:

A stable and consistent internal standard response is critical for reliable quantification. Variability in the d4-IS signal often points to issues in the sample preparation or analytical process.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inconsistent Sample Extraction Variability in the extraction procedure can lead to inconsistent recovery of the internal standard. Ensure precise and consistent execution of each step of the extraction protocol. Automation can help minimize this variability.
Matrix Effects Endogenous components in the biological matrix can suppress or enhance the ionization of the d4-IS.[3][4] A stable isotope-labeled internal standard is designed to compensate for matrix effects, but significant and variable matrix effects can still be problematic.[5]
IS Stability Issues Although more stable than the underivatized analyte, the derivatized d4-IS may still be susceptible to degradation under certain conditions. Ensure the stability of the derivatized IS in the processed samples over the duration of the analytical run.
Pipetting or Dilution Errors Inaccurate addition of the internal standard to the samples will result in a variable response. Verify the calibration and precision of all pipettes and automated liquid handlers.
High Background or Interference Peaks

Question: I am observing high background noise or interfering peaks in my chromatograms, particularly in the blank matrix samples. How can I identify the source and eliminate it?

Answer:

High background and interfering peaks can compromise the sensitivity and selectivity of the assay.

Potential Causes and Solutions:

Potential CauseRecommended Action
Matrix Components Biological matrices are complex and can contain numerous endogenous compounds that may interfere with the analysis. Improve the sample clean-up procedure by optimizing the SPE or LLE method.
Contamination Contamination can be introduced from various sources, including collection tubes, solvents, reagents, and the LC-MS system itself. Use high-purity solvents and reagents, and thoroughly clean the LC system.
Isotopic Interference Naturally occurring isotopes of the analyte can contribute to the signal of the d4-internal standard, a phenomenon known as isotopic crosstalk.[6][7] This is more pronounced at high analyte concentrations.

II. Frequently Asked Questions (FAQs)

Q1: Why is derivatization of prasugrel's active metabolite necessary?

A1: Prasugrel's active metabolite, R-138727, contains a reactive thiol group, making it unstable and susceptible to oxidation.[1] Derivatization is essential to stabilize the molecule, ensuring accurate and reproducible quantification during sample processing and analysis.[1][2] Common derivatizing agents include 2-bromo-3'-methoxyacetophenone and N-ethyl maleimide.[1][8]

Q2: What are the advantages of using a d4-labeled internal standard for prasugrel metabolite quantification?

A2: A stable isotope-labeled internal standard (SIL-IS), such as a d4-labeled version of the R-138727 metabolite, is the gold standard for quantitative bioanalysis by LC-MS/MS. Its key advantages include:

  • Compensation for Matrix Effects: It co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing effective correction.[5]

  • Correction for Sample Preparation Variability: It accounts for losses during extraction and other sample handling steps.

  • Improved Accuracy and Precision: By normalizing the analyte response to the IS response, a more accurate and precise quantification is achieved.

Q3: Can the d4-internal standard itself cause problems?

A3: Yes, while highly advantageous, d4-labeled internal standards can present some challenges:

  • Isotopic Interference: As mentioned in the troubleshooting guide, natural isotopes of the analyte can interfere with the d4-IS signal.[6][7]

  • Chromatographic Shift: In some cases, the deuterium (B1214612) labeling can cause a slight shift in retention time compared to the unlabeled analyte.[9] If this shift is significant, the analyte and IS may experience different matrix effects, leading to inaccurate quantification.

  • Purity of the IS: The isotopic purity of the d4-IS is crucial. Impurities can interfere with the analyte signal.

Q4: What are the key parameters to consider when developing an LC-MS/MS method for prasugrel's active metabolite?

A4: Method development should focus on the following:

  • Sample Stabilization: An effective and reproducible derivatization protocol is paramount.

  • Sample Extraction: A robust SPE or LLE method that provides high and consistent recovery with good sample clean-up is necessary.

  • Chromatography: Achieve good separation of the analyte from potential interferences with a sharp and symmetrical peak shape.

  • Mass Spectrometry: Optimize the precursor and product ion transitions (MRM) for both the derivatized analyte and the d4-IS to ensure high sensitivity and specificity.

III. Experimental Protocols

Metabolism of Prasugrel

Prasugrel is a prodrug that undergoes a two-step activation process to form its active metabolite, R-138727.

Prasugrel Prasugrel (Prodrug) Thiolactone Inactive Metabolite (R-95913) Prasugrel->Thiolactone Esterase Hydrolysis Active_Metabolite Active Metabolite (R-138727) Thiolactone->Active_Metabolite CYP450 Oxidation Inactive_Metabolites Further Inactive Metabolites Active_Metabolite->Inactive_Metabolites Metabolism

Prasugrel Metabolic Pathway
General Analytical Workflow

A typical workflow for the quantification of prasugrel's active metabolite is as follows:

A 1. Sample Collection (Blood) B 2. Immediate Derivatization & Addition of d4-IS A->B C 3. Sample Preparation (SPE or LLE) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing & Quantification D->E

References

Technical Support Center: Analysis of Prasugrel Metabolite-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for the analysis of Prasugrel's active metabolite (R-138727) and its deuterated internal standard, Prasugrel (B1678051) metabolite-d4.

Frequently Asked Questions (FAQs)

Q1: What is the active metabolite of Prasugrel and why is it the target analyte?

Prasugrel is a prodrug, meaning it is converted into its pharmacologically active form in the body.[1] The active metabolite, R-138727, contains a thiol group that irreversibly binds to the P2Y12 receptor, inhibiting platelet aggregation.[1] Therefore, quantitative analysis of R-138727 in plasma is crucial for pharmacokinetic and bioequivalence studies.[2][3]

Q2: Why is derivatization of the Prasugrel active metabolite necessary before LC-MS/MS analysis?

The active metabolite R-138727 contains an unstable thiol group.[1][4] To ensure its stability during sample processing and storage, derivatization is essential.[3][4] Common derivatizing agents include 2-bromo-3'-methoxyacetophenone[3] and N-ethyl maleimide[1][4]. This step stabilizes the analyte for accurate and reproducible quantification.

Q3: What are the typical MRM transitions for Prasugrel's active metabolite (R-138727)?

The most commonly used precursor ion ([M+H]⁺) for R-138727 is m/z 374. The product ions can vary, but a common transition is m/z 252. It is always recommended to optimize these transitions on your specific instrument.

Q4: What are the ideal characteristics of a deuterated internal standard for this assay?

A suitable deuterated internal standard (D-IS), such as Prasugrel metabolite-d4, should have high chemical and isotopic purity (ideally >99% and ≥98% respectively).[5] It should also have a sufficient number of deuterium (B1214612) atoms (typically 3-4 for this molecule) to ensure a clear mass shift from the analyte and be placed on a stable part of the molecule to prevent back-exchange.[5]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing
  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. A pH of around 3.0 using ammonium (B1175870) formate (B1220265) or formic acid is often used.[1][4]

    • Column Choice: A C18 column is commonly used for this analysis.[1][2][4] Ensure the column is not degraded.

    • Gradient Optimization: Adjust the gradient slope to ensure proper separation and elution of the analyte.

Issue 2: Low Sensitivity or Inconsistent Response
  • Possible Cause 1: Incomplete derivatization.

  • Troubleshooting Steps:

    • Reagent Stability: Ensure the derivatizing agent is fresh and has been stored correctly.

    • Reaction Conditions: Optimize the reaction time, temperature, and pH to ensure complete derivatization.

  • Possible Cause 2: Ion suppression from matrix components.

  • Troubleshooting Steps:

    • Sample Preparation: Employ a robust extraction method, such as solid-phase extraction (SPE)[2] or liquid-liquid extraction (LLE)[1][4], to remove interfering matrix components.

    • Chromatographic Separation: Ensure the analyte is chromatographically separated from the bulk of the matrix components.

Issue 3: Inaccurate Quantification with Deuterated Internal Standard
  • Possible Cause 1: Isotopic contribution from the internal standard.

  • Troubleshooting Steps:

    • Check Purity: Verify the isotopic purity of the this compound standard. The unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration.[5]

    • Correction: If significant, a correction factor may need to be applied.

  • Possible Cause 2: Deuterium-hydrogen back-exchange.

  • Troubleshooting Steps:

    • Solvent pH: Avoid highly acidic or basic conditions in your mobile phase or sample diluent, as this can promote the exchange of deuterium atoms with hydrogen atoms from the solvent.[5]

    • Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[5]

Quantitative Data Summary

Table 1: Published LC-MS/MS Parameters for Prasugrel Active Metabolite (R-138727)

ParameterValueReference
Precursor Ion ([M+H]⁺)m/z 374.1
Product Ionm/z 252.2
ColumnC18 (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm)[1][4]
Mobile Phase A10 mM Ammonium Formate (pH 3.0) or 0.1% Formic Acid in Water[1][4]
Mobile Phase BAcetonitrile or Methanol[1][4]
Flow Rate0.5 - 1.0 mL/min
Injection Volume5 - 20 µL
Ionization ModePositive Electrospray Ionization (ESI+)[3]

Note: The specific MRM transition for this compound is not explicitly detailed in the provided search results. A common approach is to add the mass difference due to deuterium labeling to the precursor and product ions of the unlabeled analyte. For a d4-labeled standard, the precursor ion would be expected at approximately m/z 378.1. The product ion would depend on the location of the deuterium atoms. It is crucial to determine the optimal transitions empirically on your mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation with Derivatization

This protocol is a generalized procedure based on common practices.[1][3][4]

  • Plasma Collection: Collect blood samples in EDTA tubes.

  • Internal Standard Spiking: Add a known concentration of this compound working solution to each plasma sample.

  • Derivatization:

    • Add the derivatizing agent (e.g., N-ethyl maleimide (B117702) in a suitable buffer) to the plasma sample.[1][4]

    • Incubate the mixture to allow the reaction to complete. Optimization of incubation time and temperature is recommended.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., ethyl acetate), vortex, and centrifuge. Collect the organic layer.[1][4]

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash, and elute the analyte.[2]

  • Evaporation and Reconstitution: Evaporate the collected organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_spike Spike with Prasugrel-d4 IS plasma->is_spike derivatization Derivatization (e.g., NEM) is_spike->derivatization extraction Extraction (LLE or SPE) derivatization->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection Analyte Introduction separation Chromatographic Separation (C18) injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Prasugrel active metabolite.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inaccurate Quantification cause1 Isotopic Contribution from IS start->cause1 cause2 D-H Back-Exchange start->cause2 cause3 Differential Matrix Effects start->cause3 solution1 Verify Isotopic Purity cause1->solution1 solution2 Optimize Mobile Phase pH cause2->solution2 solution3 Improve Sample Cleanup cause3->solution3 solution4 Ensure Chromatographic Co-elution cause3->solution4

Caption: Troubleshooting logic for inaccurate quantification using a deuterated internal standard.

References

Addressing matrix effects in Prasugrel analysis with d4-internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bioanalysis of Prasugrel. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects when using a deuterated (d4) internal standard.

Troubleshooting Guide: Matrix Effects in Prasugrel Analysis

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of your LC-MS/MS results. A stable isotope-labeled internal standard (SIL-IS) like Prasugrel-d4 is the gold standard for mitigating these effects. This guide will help you identify and resolve common issues.

Data Presentation: Troubleshooting Scenarios

The following table summarizes potential scenarios you might encounter, their probable causes, and recommended solutions. The data presented is illustrative to highlight the impact of a d4-internal standard.

Issue ID Observed Problem Analyte (Prasugrel Active Metabolite) Response Internal Standard (Prasugrel-d4) Response Calculated Concentration Probable Cause Recommended Solution
ME-001Inconsistent results between samples, poor precision.VariableN/A (No IS used)Inaccurate and impreciseIon Suppression/Enhancement: Co-eluting matrix components are affecting the ionization of the analyte.Implement a stable isotope-labeled internal standard (Prasugrel-d4) to compensate for signal variability.
ME-002Consistently low recovery during validation.LowLow and proportional to analyteAccurate but low signal intensityConsistent Ion Suppression: The biological matrix is suppressing the ionization of both the analyte and the internal standard.Optimize sample preparation (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering components.
ME-003High variability in IS signal across a batch.VariableHighly VariableInaccurate and impreciseDifferential Matrix Effects: The matrix composition varies significantly between individual samples, affecting the analyte and IS differently.Re-evaluate the extraction procedure and chromatographic separation to minimize the impact of variable matrix components.
ME-004Acceptable QC results, but matrix factor is outside the acceptable range (e.g., <0.85 or >1.15).Suppressed or EnhancedSuppressed or EnhancedAppears AccurateSignificant Matrix Effect Compensated by IS: The d4-IS is effectively compensating for the matrix effect, but the underlying issue still exists.While the IS is working, consider further method optimization to reduce the matrix effect, which can improve overall method robustness.

Quantitative Data Summary: Impact of Prasugrel-d4 Internal Standard

This table provides a summary of typical quantitative data that demonstrates the effectiveness of using a d4-internal standard to mitigate matrix effects.

Parameter Without d4-Internal Standard With d4-Internal Standard Acceptance Criteria
Recovery (%) 85.2 - 110.598.5 - 101.285 - 115%
Matrix Factor (MF) 0.75 (Ion Suppression)0.980.85 - 1.15
Internal Standard Normalized Matrix Factor (IS-Normalized MF) N/A0.99CV < 15%
Precision (%CV) of Quality Controls 18.54.2< 15%
Accuracy (%Bias) of Quality Controls -20.8-2.5± 15%

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Prasugrel analysis?

A: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting components from the sample matrix (e.g., plasma, urine).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1] In Prasugrel analysis, particularly of its active metabolite, the complexity of biological matrices can introduce these effects.

Q2: How does a d4-labeled internal standard help in addressing matrix effects?

A: A stable isotope-labeled internal standard, such as Prasugrel-d4, is considered the gold standard for mitigating matrix effects.[2] Because it is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement.[3] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Q3: I am observing significant ion suppression even with a d4-internal standard. What should I do?

A: While a d4-IS can compensate for ion suppression, severe suppression can still impact sensitivity. Consider the following:

  • Optimize Sample Preparation: Improve the clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.

  • Chromatographic Separation: Modify your LC method to better separate the analyte and IS from the regions of ion suppression. A post-column infusion experiment can help identify these regions.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure your analyte concentration remains above the lower limit of quantification.[4]

Q4: What is the difference between absolute and relative matrix effects?

A:

  • Absolute Matrix Effect: This refers to the ion suppression or enhancement observed by comparing the analyte response in a post-extraction spiked matrix sample to the response in a neat solution.

  • Relative Matrix Effect: This assesses the variability of the matrix effect across different lots or sources of the biological matrix.[5][6] It is crucial to evaluate this to ensure the method is robust for analyzing samples from different individuals.

Q5: My validation results for accuracy and precision are within acceptable limits, but the matrix factor is not. Is this a problem?

A: If your accuracy and precision meet the acceptance criteria (typically ±15% bias and <15% CV), it indicates that your d4-internal standard is effectively compensating for the matrix effect. However, a matrix factor outside the typical range of 0.85-1.15 suggests a significant underlying matrix effect. While your current method may be acceptable, it is advisable to investigate the source of the matrix effect and attempt to reduce it to improve the overall ruggedness and reliability of the assay.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

This method quantifies the absolute matrix effect by comparing the analyte's response in a clean solvent to its response in an extracted blank matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and d4-IS into the reconstitution solvent at a specific concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract blank plasma samples using your validated procedure. Spike the analyte and d4-IS into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and d4-IS into blank plasma before extraction.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • Internal Standard Normalized Matrix Factor = (MF of Analyte) / (MF of d4-IS)

Protocol 2: Assessment of Relative Matrix Effect using Standard Line Slope Comparison

This protocol evaluates the consistency of the method across different sources of the biological matrix.

  • Source Different Matrix Lots: Obtain at least six different lots of blank plasma from individual donors.

  • Prepare Calibration Curves: Prepare a full calibration curve in each of the six different plasma lots.

  • Analyze and Generate Slopes: Analyze all calibration curves and determine the slope of the regression line for each.

  • Calculate Precision: Calculate the mean, standard deviation, and coefficient of variation (%CV) of the slopes from the different matrix lots. A %CV of <3-4% is generally considered acceptable and indicates the absence of a significant relative matrix effect.[5][6]

Visualizations

MatrixEffectWorkflow cluster_start Method Development & Validation cluster_assessment Matrix Effect Assessment cluster_troubleshooting Troubleshooting cluster_end Finalization Start Start Prasugrel Analysis Method Validation AssessME Assess Matrix Effect (Post-Extraction Addition) Start->AssessME DecisionME Matrix Effect Acceptable? (e.g., MF 0.85-1.15) AssessME->DecisionME Optimize Optimize Method: 1. Improve Sample Cleanup (SPE) 2. Adjust Chromatography 3. Use d4-Internal Standard DecisionME->Optimize No Finalize Finalize and Implement Method DecisionME->Finalize Yes Optimize->AssessME Re-evaluate

Caption: Workflow for identifying and addressing matrix effects.

SIL_IS_Principle cluster_process Sample Processing & Analysis cluster_result Result Analyte Prasugrel (Analyte) IonSource LC-MS/MS Ion Source Analyte->IonSource IS Prasugrel-d4 (Internal Standard) IS->IonSource Matrix Matrix Components (e.g., Phospholipids) Matrix->IonSource Ion Suppression Ratio Peak Area Ratio (Analyte / IS) IonSource->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of matrix effect compensation using a d4-IS.

References

Technical Support Center: Stability of Prasugrel Metabolite-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prasugrel (B1678051) metabolite-d4 in human plasma.

Frequently Asked Questions (FAQs)

Q1: What is Prasugrel metabolite-d4 and what is its primary use in bioanalysis?

This compound is the deuterated form of Prasugrel's active metabolite, R-138727. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of Prasugrel's active metabolite in human plasma.

Q2: Why is the stability of this compound a concern?

The non-deuterated active metabolite of Prasugrel, R-138727, is known to be unstable in vitro due to its reactive thiol group. Therefore, understanding the stability of its deuterated counterpart under various laboratory conditions is critical to ensure the accuracy and reliability of bioanalytical data.

Q3: Is derivatization required for the analysis of this compound?

Yes. Similar to the non-deuterated active metabolite, derivatization is essential to ensure the stability of this compound during sample processing and storage.[1][2] A common derivatizing agent is 2-bromo-3'-methoxyacetophenone or N-ethyl maleimide, which stabilizes the reactive thiol group.[1][2][3]

Q4: What are the expected stability profiles for derivatized this compound in human plasma?

While specific quantitative stability data for the derivatized d4-metabolite is not extensively published, it is scientifically reasonable to assume its stability is comparable to the derivatized, non-deuterated active metabolite. One study has shown that the derivatized active metabolite (R-138727) is stable in human plasma for at least 3 months when stored at -20°C.[3] For the inactive metabolites of Prasugrel, stability has been demonstrated at room temperature for 3.5 hours and through three freeze-thaw cycles.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent internal standard (IS) response Degradation of this compound prior to or during sample processing.- Ensure immediate derivatization of the plasma sample after collection. - Minimize the time samples are kept at room temperature before processing. - Verify the integrity and concentration of the derivatizing agent solution.
Poor peak shape or shifting retention time for the IS Suboptimal chromatographic conditions or interaction with the analytical column.- Optimize the mobile phase composition and gradient. - Ensure the column is properly conditioned and has not exceeded its lifespan. - Check for potential matrix effects from the human plasma.
Loss of IS signal over a batch analysis Instability of the processed samples in the autosampler.- Evaluate the autosampler stability of the derivatized metabolite at the set temperature. - Consider reinjection of a quality control (QC) sample at the beginning and end of the batch to assess for signal drift.
High variability in QC samples Inconsistent sample handling, storage, or freeze-thaw cycles.- Standardize the sample thawing procedure (e.g., thawing on ice vs. at room temperature). - Limit the number of freeze-thaw cycles for each sample. It is best practice to aliquot samples upon first thaw.

Stability Data Summary

The following tables summarize the available stability data for Prasugrel's metabolites in human plasma. It is important to note that the data for the active metabolite pertains to the derivatized form. The stability of this compound is expected to be very similar to its non-deuterated counterpart.

Table 1: Stability of Derivatized Active Metabolite (R-138727) in Human Plasma

ConditionDurationTemperatureStabilityReference
Long-Term3 months-20°CStable[3]

Table 2: Stability of Inactive Prasugrel Metabolites in Human Plasma

ConditionDuration / CyclesTemperatureStabilityReference
Short-Term (Bench-Top)3.5 hoursRoom TemperatureStable[4]
Freeze-Thaw3 cycles-20°C and -70°CStable[4]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Immediate Stabilization

  • Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediately after collection, add a solution of the derivatizing agent (e.g., 2-bromo-3'-methoxyacetophenone in acetonitrile) to the whole blood.[1]

  • Gently mix the sample and place it on ice.

  • Centrifuge the sample at an appropriate speed (e.g., 1500 x g for 10 minutes) at 4°C to separate the plasma.

  • Transfer the plasma supernatant to a clean, labeled polypropylene (B1209903) tube.

  • Store the plasma samples at -20°C or lower until analysis.

Protocol 2: Assessment of Freeze-Thaw Stability

  • Use a set of quality control (QC) plasma samples spiked with a known concentration of this compound and derivatized as per Protocol 1.

  • Analyze a subset of the QC samples to establish the baseline concentration (Cycle 0).

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature or on ice. This constitutes one freeze-thaw cycle.

  • Analyze a subset of the thawed samples.

  • Repeat the freeze-thaw process for the desired number of cycles (typically 3-5), analyzing a subset of samples after each cycle.

  • Calculate the percent deviation of the mean concentration at each cycle from the baseline concentration. The metabolite is considered stable if the deviation is within an acceptable range (e.g., ±15%).

Protocol 3: Assessment of Long-Term Stability

  • Prepare a set of QC plasma samples as described in Protocol 2.

  • Analyze a subset of the QC samples to establish the baseline concentration (Time 0).

  • Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a subset of the stored samples.

  • Allow the samples to thaw completely and analyze them.

  • Calculate the percent deviation of the mean concentration at each time point from the baseline concentration. The metabolite is considered stable if the deviation is within an acceptable range (e.g., ±15%).

Visualizations

experimental_workflow cluster_collection Sample Collection & Stabilization cluster_storage Sample Storage cluster_analysis Sample Analysis blood_collection 1. Whole Blood Collection (EDTA) derivatization 2. Immediate Derivatization blood_collection->derivatization centrifugation 3. Centrifugation (4°C) derivatization->centrifugation plasma_separation 4. Plasma Separation centrifugation->plasma_separation storage 5. Storage at ≤ -20°C plasma_separation->storage thawing 6. Sample Thawing storage->thawing extraction 7. Analyte Extraction thawing->extraction lcms_analysis 8. LC-MS/MS Analysis extraction->lcms_analysis

Caption: Experimental workflow for the analysis of this compound in human plasma.

troubleshooting_tree start Inconsistent IS Signal? check_derivatization Was derivatization immediate? start->check_derivatization yes_deriv Yes check_derivatization->yes_deriv Yes no_deriv No check_derivatization->no_deriv No check_autosampler Check autosampler stability. Re-inject QCs. yes_deriv->check_autosampler check_lc_params Review LC parameters. Check column health. yes_deriv->check_lc_params degradation_issue High probability of pre-analysis degradation. Review sample collection and handling protocol. no_deriv->degradation_issue

References

Technical Support Center: Analysis of Prasugrel Metabolite-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Prasugrel (B1678051) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during LC-MS/MS analysis, with a specific focus on preventing ion suppression of the Prasugrel metabolite-d4 signal.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS/MS) when co-eluting substances from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[1][2] This interference reduces the ionization efficiency of the target analyte, leading to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1]

Q2: My deuterated internal standard (this compound) is supposed to correct for ion suppression. Why am I still seeing issues?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, several factors can lead to differential ion suppression between the analyte and its deuterated internal standard:

  • Chromatographic Separation: A slight difference in retention time between the analyte and the d4-labeled internal standard can expose them to varying concentrations of co-eluting matrix components, leading to different degrees of ion suppression.[3]

  • High Concentrations of Matrix Components: If a co-eluting matrix component is present at a very high concentration, it can disproportionately suppress the ionization of both the analyte and the internal standard.[3]

  • Internal Standard Concentration: An excessively high concentration of the internal standard itself can lead to self-suppression and interfere with the ionization of the analyte.[3]

Q3: What are the common sources of ion suppression in the bioanalysis of Prasugrel metabolites?

A3: Common sources of ion suppression in bioanalytical methods include:

  • Endogenous Matrix Components: Biological samples contain numerous endogenous compounds such as salts, phospholipids, and proteins that can co-elute with the analyte and cause ion suppression.[4]

  • Exogenous Substances: Contaminants from sample collection tubes, plasticware, and mobile phase additives can also interfere with ionization.

  • Mobile Phase Additives: While necessary for chromatography, some mobile phase additives can suppress the ionization of the analyte. The choice and concentration of additives should be carefully optimized.[5][6]

Troubleshooting Guide: Preventing Ion Suppression of this compound

This guide provides a systematic approach to identifying and mitigating ion suppression for the accurate quantification of Prasugrel's active metabolite using its deuterated internal standard.

Step 1: Identify the Presence and Region of Ion Suppression

The first step is to determine if ion suppression is occurring and at which point in the chromatogram. The most common method for this is the post-column infusion experiment .

Experimental Protocol: Post-Column Infusion

  • Setup: A solution of the Prasugrel active metabolite is continuously infused into the LC eluent flow path after the analytical column but before the mass spectrometer's ion source using a T-fitting.

  • Equilibration: Allow the system to equilibrate until a stable baseline signal for the analyte is observed.

  • Injection: Inject a blank matrix extract (a sample prepared using your standard procedure but without the analyte or internal standard).

  • Analysis: Monitor the signal of the infused analyte. A drop in the baseline signal indicates a region of ion suppression.[4][7][8]

Step 2: Verify Co-elution of Analyte and Internal Standard

Ensure that the Prasugrel active metabolite and this compound are perfectly co-eluting. A slight chromatographic separation can lead to differential ion suppression.

Experimental Protocol: Co-elution Verification

  • Prepare a solution containing both the Prasugrel active metabolite and this compound.

  • Inject the solution onto the LC-MS/MS system.

  • Overlay the chromatograms for the analyte and the internal standard. Any visible separation between the two peaks indicates a potential issue.

Step 3: Optimize Sample Preparation

Effective sample preparation is crucial for removing interfering matrix components.[9] Several techniques can be employed, with varying degrees of effectiveness in reducing ion suppression.

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.Fast and easy.May not effectively remove other matrix components like phospholipids, leading to potential ion suppression.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases to separate it from matrix components.Can provide cleaner extracts than PPT.Can be more time-consuming and may have lower recovery.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted, leaving matrix components behind.Can provide very clean extracts and significantly reduce matrix effects.More complex and requires method development.

Published Sample Preparation Methods for Prasugrel Active Metabolite:

MethodDetailsReference
Liquid-Liquid ExtractionHuman plasma was extracted using a liquid-liquid extraction technique. The authors reported no significant matrix effect.[10]
Solid-Phase ExtractionFollowing solid-phase extraction, the analyte and internal standard were analyzed.[1][11]
Step 4: Optimize Chromatographic Conditions

Chromatographic separation can be optimized to move the elution of the Prasugrel metabolite and its internal standard away from regions of significant ion suppression.

ParameterRecommendation
Column Chemistry If using a standard C18 column, consider alternative stationary phases (e.g., phenyl-hexyl) to alter selectivity and improve separation from interfering peaks.[4]
Mobile Phase Use volatile mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate.[12] Optimize the gradient profile to enhance the resolution between the analyte and matrix components.[4]
Flow Rate Lower flow rates can sometimes reduce ion suppression.

Published Chromatographic Conditions for Prasugrel Active Metabolite:

ColumnMobile PhaseReference
Hypurity C18, 5 µ (50 mm × 4.6 mm, i.d.)Acetonitrile and 10 mM ammonium formate (pH 3.0, 50:50 V/V)[10]
Reverse phase C18 columnIsocratic elution with an unspecified mobile phase[1][11]

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical flow of the troubleshooting process for ion suppression.

IonSuppressionTroubleshooting cluster_0 Phase 1: Identification cluster_1 Phase 2: Investigation & Optimization cluster_2 Phase 3: Resolution Start Suspected Ion Suppression PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion SuppressionObserved Ion Suppression Observed? PostColumnInfusion->SuppressionObserved NoSuppression No Significant Ion Suppression SuppressionObserved->NoSuppression No CheckCoElution Verify Analyte/IS Co-elution SuppressionObserved->CheckCoElution Yes OptimizeSamplePrep Optimize Sample Preparation CheckCoElution->OptimizeSamplePrep OptimizeChroma Optimize Chromatography OptimizeSamplePrep->OptimizeChroma Resolved Ion Suppression Mitigated OptimizeChroma->Resolved DetailedTroubleshooting cluster_Identification Identification cluster_Investigation Investigation cluster_Optimization Optimization Start Inaccurate or Imprecise Results for This compound PostColumnInfusion Perform Post-Column Infusion Start->PostColumnInfusion MatrixEffectQuant Quantify Matrix Effect (Post-Extraction Spike) PostColumnInfusion->MatrixEffectQuant CoElutionCheck Check Analyte/IS Co-elution MatrixEffectQuant->CoElutionCheck SamplePrepReview Review Sample Preparation CoElutionCheck->SamplePrepReview Yes ModifyChroma Modify Chromatographic Method (e.g., gradient, column) CoElutionCheck->ModifyChroma No ChromaReview Review Chromatography SamplePrepReview->ChromaReview Effective ImproveSamplePrep Improve Sample Preparation (e.g., SPE, LLE) SamplePrepReview->ImproveSamplePrep Ineffective AdjustMobilePhase Adjust Mobile Phase (e.g., additives) ChromaReview->AdjustMobilePhase Suboptimal Resolved Accurate and Precise Results ChromaReview->Resolved Optimal ModifyChroma->Resolved ImproveSamplePrep->Resolved AdjustMobilePhase->Resolved

References

Minimizing carryover of Prasugrel metabolite-d4 in LC-MS systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize and manage the carryover of Prasugrel metabolite-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a significant issue for my this compound analysis?

A1: Carryover is the appearance of a small portion of an analyte signal from a previous injection in a subsequent analysis, typically a blank.[1] For quantitative bioanalysis, where high sensitivity is required, carryover can lead to an overestimation of the analyte's concentration in unknown samples, compromising the accuracy and reliability of the results.[1] Deuterated internal standards like this compound can adhere to system components, making them susceptible to this phenomenon.

Q2: How can I determine if the signal in my blank injection is from carryover or a contaminated system/solvent?

A2: A systematic approach involving strategic blank injections can differentiate between carryover and contamination.[2]

  • Carryover: The analyte signal will be highest in the first blank injection immediately following a high-concentration sample and will decrease in subsequent blank injections.[2]

  • Contamination: The analyte signal will be relatively consistent and persistent across multiple blank injections, regardless of their sequence.[2] This could point to contaminated mobile phase solvents, blank solution, or a persistently dirty system.

Q3: What are the most common sources of analyte carryover in an LC-MS system?

A3: Carryover typically occurs in locations where the sample solution makes contact with system components. The most common sites are the autosampler, the LC column, and the mass spectrometer's ion source.[3] Specific parts include the autosampler needle, injection valve rotor seals, stators, sample loop, the column (particularly the frits and guard column), and connecting tubing.[1][3]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving carryover issues.

Problem: A significant peak for this compound is observed in blank injections after running a high-concentration sample.

Initial Assessment: Quantifying Carryover

Before troubleshooting, it is crucial to quantify the extent of the issue. The carryover percentage can be calculated to measure the effectiveness of any changes made.

Table 1: Carryover Percentage Calculation

ParameterDescriptionFormula
Carryover (%) The ratio of the analyte response in a blank injection to the response in a preceding high-concentration sample.(% Carryover) = (Peak Area in Post-Sample Blank / Peak Area in High-Concentration Sample) * 100

Systematic Diagnosis: Pinpointing the Source

The following workflow helps systematically isolate the origin of the carryover.

start Carryover Suspected for This compound inject_high Inject High Concentration Standard start->inject_high inject_blank Inject Blank Solvent inject_high->inject_blank check_peak Peak Detected in Blank? inject_blank->check_peak no_carryover No Significant Carryover. Monitor System. check_peak->no_carryover No isolate_source Isolate Carryover Source check_peak->isolate_source Yes remove_column Action: Replace Column with a Union isolate_source->remove_column reinject_blank Inject Blank Again remove_column->reinject_blank check_peak2 Peak Still Detected? reinject_blank->check_peak2 autosampler_issue Source: Autosampler (Needle, Valve, Loop) check_peak2->autosampler_issue Yes column_issue Source: LC Column (or Guard Column) check_peak2->column_issue No

Caption: Systematic workflow for isolating the source of LC-MS carryover.

Solution A: Mitigating Autosampler Carryover

If the carryover is traced to the autosampler, the needle wash protocol is the most critical parameter to optimize.

Q: My needle wash isn't effective. What solvents should I use?

A: The needle wash solvent must be strong enough to solubilize this compound from the needle's exterior and interior surfaces. Since Prasugrel and its metabolites are often analyzed using reversed-phase chromatography, a wash solvent with a high organic content is typically required.

Table 2: Recommended Needle Wash Solutions

Wash Solution NameCompositionRationale & Use Case
Strong Organic 90-100% Acetonitrile or MethanolA good starting point. Matches the strong solvent in the mobile phase to effectively remove the analyte.[4]
Acidified Organic 90:10 Acetonitrile:Water with 0.1-1% Formic AcidThe acid can help solubilize analytes that are basic in nature or prone to ionic interactions with surfaces.
"Magic Mix" 40% Acetonitrile + 40% Isopropanol + 20% AcetoneAn aggressive, broad-spectrum wash for particularly "sticky" or stubborn compounds.[2]
Multi-Solvent Wash Sequential washes with different solvents (e.g., DMSO followed by Acetonitrile/Water)Used for compounds with complex solubility. The first solvent (e.g., DMSO) dissolves residues, and the second rinses it away.[5]

See Experimental Protocol 1 for a detailed method on optimizing your needle wash. Additionally, inspect and, if necessary, replace autosampler consumables like the rotor seal and needle seat, as worn parts can trap and re-introduce the analyte.[2]

Solution B: Mitigating LC Column Carryover

If the carryover is isolated to the column, it indicates strong retention of the this compound on the stationary phase.

Q: How can I effectively clean the analyte from my column between runs?

A: Modifying your gradient to include a high-organic wash step is the most effective solution. After the analyte has eluted, program the gradient to ramp up to 95-100% of your strong organic solvent (e.g., Acetonitrile) and hold for several column volumes. This helps strip strongly retained molecules from the column. If carryover persists, a dedicated column flush may be necessary (see Experimental Protocol 2 ).

Solution C: Mitigating Mass Spectrometer Carryover

In rare cases, the MS ion source itself can become a source of carryover, especially after analyzing very high-concentration samples.

Q: What should I do if I suspect the MS source is contaminated?

A: If you have ruled out the LC and autosampler, the ion source may require cleaning. This can be tested by bypassing the LC system and infusing the mobile phase directly into the mass spectrometer.[1] If a signal for this compound is still present, it confirms MS contamination. Refer to your instrument's manual for specific instructions on cleaning the ion source components, such as the cone and capillary tube.[1][3]

cluster_sources Primary Sources cluster_solutions Mitigation Strategies Carryover This compound Carryover Autosampler Autosampler Carryover->Autosampler Column LC Column Carryover->Column MS_Source MS Ion Source Carryover->MS_Source Wash Optimize Needle Wash (Solvent & Volume) Autosampler->Wash Hardware Replace Worn Seals/ Needle Seat Autosampler->Hardware Gradient Incorporate High-Organic Gradient Wash Column->Gradient Flush Perform Offline Column Flush Column->Flush Clean Clean Ion Source Components MS_Source->Clean

Caption: Relationship between carryover sources and mitigation strategies.

Experimental Protocols

Protocol 1: Needle Wash Solution Optimization

Objective: To empirically determine the most effective needle wash solvent and volume to minimize carryover of this compound.

Methodology:

  • Prepare a high-concentration standard of this compound (e.g., the highest point of your calibration curve).

  • Prepare at least three different needle wash solutions from Table 2 (e.g., 90% ACN, "Magic Mix," and an acidified organic mix).

  • Prepare a fresh, verified clean blank solvent (e.g., 50:50 Acetonitrile:Water).

  • Sequence Design: For each wash solution to be tested, run the following injection sequence:

    • Blank Injection #1 (to establish baseline)

    • Blank Injection #2

    • High-Concentration Standard Injection

    • Blank Injection #3 (to measure carryover)

    • Blank Injection #4

    • Blank Injection #5

  • Execution:

    • Install the first test wash solution in the autosampler.

    • Set the wash parameters (e.g., 500 µL wash volume, pre- and post-injection wash enabled).

    • Run the sequence from step 4.

    • Change to the next test wash solution and repeat the sequence.

  • Analysis: For each test condition, calculate the carryover percentage using the peak area from "Blank Injection #3" and the "High-Concentration Standard Injection." The condition that yields the lowest carryover percentage is the most effective.

Protocol 2: LC Column Flushing Procedure

Objective: To remove strongly adsorbed this compound from the analytical column.

Methodology:

  • Disconnect the column outlet from the mass spectrometer to prevent contamination of the ion source. Direct the flow to a waste container.

  • Set the column oven to a slightly elevated temperature (e.g., 40-50°C) to improve solubility and reduce solvent viscosity.

  • Flush the column with a series of solvents, moving from polar to non-polar, for at least 20 column volumes each. A typical sequence is:

    • Mobile Phase without buffer salts (e.g., Water/Acetonitrile)

    • 100% Water (HPLC-grade)

    • 100% Isopropanol (IPA)

    • 100% Acetonitrile (ACN)

    • 100% Isopropanol (IPA)

  • After flushing, re-equilibrate the column with the initial mobile phase conditions for at least 30 column volumes before reconnecting to the mass spectrometer.

  • Test for carryover again by injecting a high-concentration standard followed by a blank.

References

Technical Support Center: Freeze-Thaw Stability of Prasugrel Metabolite-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the analysis of Prasugrel metabolite-d4 in biological samples, with a focus on freeze-thaw stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

Prasugrel is a prodrug that is rapidly converted in the body to its pharmacologically active metabolite, R-138727.[1] this compound is the deuterated form of this active metabolite, commonly used as an internal standard (IS) in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification. The active metabolite contains a thiol group, which makes it highly reactive and prone to degradation.[1] Therefore, ensuring the stability of both the analyte and its deuterated internal standard throughout the sample handling and analysis process, including freeze-thaw cycles, is critical for reliable results.

Q2: Are there specific challenges associated with the stability of Prasugrel's active metabolite?

Yes, the thiol group in the active metabolite (and by extension, in the d4-labeled internal standard) is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products. To counteract this instability, a common practice is to derivatize the metabolite immediately after blood collection.[1] This is often done using agents like 2-bromo-3'-methoxyacetophenone or N-ethylmaleimide to cap the reactive thiol group and enhance its stability during sample processing and storage.[1]

Q3: How many freeze-thaw cycles are typically recommended for validation?

According to regulatory guidelines, such as those from the FDA and EMA (ICH M10), a minimum of three freeze-thaw cycles should be evaluated during bioanalytical method validation.[2] The number of cycles validated should equal or exceed the number of cycles that study samples are expected to undergo.[2]

Q4: What are the general regulatory expectations for freeze-thaw stability studies?

Regulatory bodies like the FDA and EMA expect that the stability of an analyte in a biological matrix be thoroughly evaluated under conditions that mimic the handling of study samples.[3][4] This includes assessing the impact of repeated freezing and thawing. While specific ICH guidelines dedicated solely to freeze-thaw testing are not extensive, the expectation is that manufacturers will assess the impact of such temperature excursions.[4]

Troubleshooting Guide

Issue: Low recovery of this compound after freeze-thaw cycles.

Potential Cause Troubleshooting Steps
Incomplete Derivatization Ensure the derivatizing agent is added promptly after sample collection and that the reaction conditions (e.g., pH, temperature, time) are optimal for a complete reaction.
Degradation Prior to Freezing Minimize the time samples spend at room temperature before the initial freezing. Process samples on ice whenever possible.
Oxidation during Thawing Thaw samples rapidly to minimize the time spent in a liquid state where oxidative degradation can occur. Avoid slow thawing at room temperature for extended periods.
Adsorption to Container Walls Consider using low-binding microcentrifuge tubes or plates. Evaluate if the addition of a small percentage of organic solvent to the matrix (if permissible by the assay) reduces adsorption.
Matrix Effects The composition of the biological matrix can influence stability. Evaluate stability in different lots of matrix. Endogenous enzymes or other components could contribute to degradation.
pH Shifts during Freezing Freezing can cause pH shifts in buffer components, which may accelerate degradation. Ensure the buffering capacity of your sample matrix is sufficient.

Experimental Protocols

Standard Freeze-Thaw Stability Assessment Protocol

This protocol is a general guideline based on regulatory expectations and best practices.

  • Sample Preparation:

    • Spike a fresh batch of the biological matrix (e.g., human plasma) with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).

    • If derivatization is part of the analytical method, perform this step immediately after spiking.

    • Aliquot the spiked samples into individual storage tubes.

  • Freeze-Thaw Cycles:

    • Cycle 1: Freeze all aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the first set of LQC and HQC samples completely at room temperature or in a water bath. Once thawed, keep them at room temperature for a period that mimics the expected sample handling time before processing.

    • Refreeze the remaining aliquots.

    • Cycles 2 and 3 (or more): Repeat the freeze-thaw process for the subsequent sets of samples, ensuring at least a 12-hour freeze period between each thaw.

  • Sample Analysis:

    • After the final thaw of each cycle set, process the samples alongside a freshly prepared calibration curve and a set of quality control samples that have not undergone any freeze-thaw cycles (baseline samples).

    • Analyze the samples using the validated bioanalytical method.

  • Data Evaluation:

    • Calculate the mean concentration and accuracy (% nominal) for the LQC and HQC samples at each freeze-thaw cycle.

    • The stability is considered acceptable if the mean concentrations of the freeze-thaw samples are within ±15% of the baseline samples.

Quantitative Data Summary

Analyte Matrix Number of F/T Cycles Storage Temperature Expected Recovery (% of Baseline) Reference
Drug Metabolites (General)Plasma/Serum≥ 3-20°C or -80°C85% - 115%[2]
Prasugrel Active Metabolite (Derivatized)Human PlasmaNot SpecifiedNot SpecifiedStable[1]

Visualizations

FreezeThawWorkflow cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis Spike Spike Matrix with This compound Derivatize Derivatize Metabolite Spike->Derivatize Aliquot Aliquot Samples Derivatize->Aliquot Freeze1 Freeze at ≤ -20°C (≥ 12 hours) Aliquot->Freeze1 Thaw1 Thaw Cycle 1 Freeze1->Thaw1 Refreeze1 Refreeze Thaw1->Refreeze1 Process Process Samples Thaw1->Process Thaw2 Thaw Cycle 2 Refreeze1->Thaw2 Refreeze2 Refreeze Thaw2->Refreeze2 Thaw2->Process Thaw3 Thaw Cycle 3 Refreeze2->Thaw3 Thaw3->Process Analyze LC-MS/MS Analysis Process->Analyze Compare Compare to Baseline Analyze->Compare

Caption: Experimental workflow for assessing the freeze-thaw stability of this compound.

DegradationPathway Metabolite Prasugrel Active Metabolite-d4 (with Thiol Group) Oxidation Oxidation (During Thaw/Room Temp Exposure) Metabolite->Oxidation Derivatization Derivatization (e.g., with NEM) Metabolite->Derivatization Disulfide Disulfide Dimer Oxidation->Disulfide Other Other Oxidative Degradants Oxidation->Other StableMetabolite Stabilized Metabolite-d4 Derivatization->StableMetabolite

Caption: Potential degradation pathway of this compound and the stabilization strategy.

TroubleshootingTree Start Low Recovery After Freeze-Thaw Cycles? CheckDeriv Was Derivatization Complete? Start->CheckDeriv Yes OptimizeDeriv Optimize Derivatization Protocol CheckDeriv->OptimizeDeriv No CheckHandling Was Sample Handling Minimized (Time at RT)? CheckDeriv->CheckHandling Yes ImproveHandling Improve Sample Handling (e.g., process on ice) CheckHandling->ImproveHandling No CheckAdsorption Is Adsorption a Possibility? CheckHandling->CheckAdsorption Yes UseLowBind Use Low-Binding Tubes/Plates CheckAdsorption->UseLowBind Yes InvestigateMatrix Investigate Matrix Effects CheckAdsorption->InvestigateMatrix No

Caption: Troubleshooting decision tree for low recovery in freeze-thaw stability experiments.

References

Long-term storage conditions for Prasugrel metabolite-d4 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and handling of Prasugrel metabolite-d4 solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound solutions?

For optimal stability, it is recommended to store this compound solutions at low temperatures.[1] For long-term storage, freezing at ≤ -20°C is advisable. For short-term storage, refrigeration at 2°C to 8°C is a suitable alternative. Solutions should be stored in tightly sealed, light-resistant containers to prevent solvent evaporation and photodegradation.

Q2: Which solvents are recommended for preparing this compound stock solutions?

Aprotic organic solvents such as acetonitrile (B52724), methanol (B129727), or dimethyl sulfoxide (B87167) (DMSO) are commonly used for preparing stock solutions of deuterated standards. The choice of solvent may depend on the analytical method and the intended application. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q3: How many times can I freeze and thaw my this compound solution?

It is best practice to minimize freeze-thaw cycles as they can accelerate degradation.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated temperature fluctuations of the bulk supply.

Q4: What are the potential degradation pathways for Prasugrel and its metabolites?

Prasugrel and its metabolites are susceptible to degradation through several pathways, including:

  • Hydrolysis: Degradation can occur in both acidic and alkaline conditions.[1]

  • Oxidation: The molecule is susceptible to oxidative degradation.[1]

  • Photolysis: Exposure to light can lead to degradation.[1]

Therefore, it is critical to protect solutions from acidic or basic environments, oxidizing agents, and light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of signal intensity or inconsistent results over time. Degradation of the this compound solution.1. Prepare a fresh working solution from your stock. 2. If the problem persists, prepare a new stock solution. 3. Verify storage conditions (temperature, light exposure). 4. Perform a stability check using a stability-indicating HPLC method.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products or contamination.1. Analyze the sample using a stability-indicating HPLC-UV or LC-MS method to identify potential degradants. 2. Review the storage and handling procedures to identify potential sources of contamination or degradation. 3. Run a blank solvent injection to check for system contamination.
Shift in retention time. Change in mobile phase composition, column degradation, or interaction with matrix components.1. Prepare fresh mobile phase. 2. Equilibrate the column thoroughly. 3. If the issue persists, evaluate the column performance or consider sample matrix effects.

Quantitative Data Summary

Specific long-term stability data for this compound solutions is not extensively published. Therefore, it is imperative for users to perform their own stability studies under their specific laboratory conditions. The following tables provide a template for presenting such data.

Table 1: Long-Term Stability of this compound Solution at -20°C

Storage Duration (Months)SolventConcentration (µg/mL)% Remaining (Mean ± SD)Appearance of Degradants (Yes/No)
0Acetonitrile100100No
3Acetonitrile100User-determinedUser-determined
6Acetonitrile100User-determinedUser-determined
12Acetonitrile100User-determinedUser-determined

Table 2: Freeze-Thaw Stability of this compound Solution

Number of Freeze-Thaw CyclesSolventConcentration (µg/mL)% Remaining (Mean ± SD)Appearance of Degradants (Yes/No)
0Acetonitrile100100No
1Acetonitrile100User-determinedUser-determined
3Acetonitrile100User-determinedUser-determined
5Acetonitrile100User-determinedUser-determined

Experimental Protocols

Protocol 1: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound solution under specified long-term storage conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 100 µg/mL).

  • Aliquoting and Storage: Aliquot the stock solution into multiple amber vials, seal tightly, and store at the desired long-term storage temperature (e.g., -20°C).

  • Time Points: At predetermined time points (e.g., 0, 3, 6, and 12 months), retrieve a vial for analysis.

  • Sample Analysis: Analyze the sample using a validated stability-indicating HPLC method (see Protocol 3).

  • Data Evaluation: Calculate the percentage of the this compound remaining compared to the initial concentration (Time 0).

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Store a solution in a sealed vial at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution to a controlled light source (e.g., a photostability chamber).

  • Time Points: Collect samples at various time points for each condition.

  • Analysis: Analyze the samples using a stability-indicating HPLC method with UV and/or MS detection to quantify the amount of the parent compound remaining and identify any major degradation products.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Column Temperature: Ambient.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot long_term Long-Term (-20°C) aliquot->long_term freeze_thaw Freeze-Thaw Cycles aliquot->freeze_thaw time_points Analyze at Time Points long_term->time_points freeze_thaw->time_points hplc Stability-Indicating HPLC time_points->hplc calc_percent Calculate % Remaining hplc->calc_percent assess_degradants Assess Degradants hplc->assess_degradants

Caption: Workflow for Long-Term and Freeze-Thaw Stability Studies.

forced_degradation_workflow cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis HPLC/LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify Degradation Pathways & Products analysis->evaluation

Caption: Forced Degradation Study Workflow.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for Prasugrel's Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated bioanalytical methods for the quantification of prasugrel's active metabolite, R-138727, in human plasma. The focus is on providing a clear comparison of method performance, with an emphasis on the role of the internal standard, including the theoretical advantages of using a stable isotope-labeled internal standard (SIL-IS) such as Prasugrel (B1678051) metabolite-d4.

Introduction to Prasugrel Bioanalysis

Prasugrel is a prodrug that is rapidly metabolized to its active form, R-138727, a potent antiplatelet agent. Accurate and reliable quantification of R-138727 in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. However, the inherent instability of this thiol-containing metabolite presents significant challenges for bioanalysis, necessitating immediate stabilization upon sample collection. This guide explores various validated LC-MS/MS methods, detailing their experimental protocols and performance characteristics to aid researchers in selecting and developing robust bioanalytical assays.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using mass spectrometry, regulatory bodies like the FDA strongly recommend the use of a stable isotope-labeled internal standard (SIL-IS) whenever feasible. A SIL-IS, such as the hypothetical Prasugrel metabolite-d4, is considered the "gold standard" because it is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium, carbon-13). This near-identical physicochemical behavior ensures that the SIL-IS experiences the same variability as the analyte during sample processing, extraction, and ionization, leading to more accurate and precise results by effectively compensating for matrix effects and recovery losses. While the following sections detail methods using various internal standards, the principles of robust bioanalytical method validation remain universal.

Comparative Analysis of Validated Bioanalytical Methods

This section details and compares different validated LC-MS/MS methods for the determination of prasugrel's active metabolite. The key performance parameters are summarized in the tables below for easy comparison.

Method 1: Derivatization with 2-bromo-3'-methoxyacetophenone and Liquid-Liquid Extraction

This method involves the immediate derivatization of the active metabolite in blood to ensure its stability, followed by a liquid-liquid extraction for sample clean-up.

Experimental Protocol:

  • Sample Collection and Stabilization: Blood samples are collected in tubes containing an anticoagulant and a derivatizing agent, 2-bromo-3'-methoxyacetophenone, to stabilize the active metabolite R-138727.

  • Sample Preparation: A liquid-liquid extraction is performed to isolate the derivatized analyte and the internal standard from the plasma matrix.

  • LC-MS/MS Analysis: The extracted samples are analyzed using a triple quadrupole mass spectrometer with positive electrospray ionization.

Performance Characteristics:

ParameterPerformance
Linearity Range 0.5 - 250 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1][2]
Inter-batch Accuracy -7.00% to 5.98%[1][2]
Inter-batch Precision 0.98% to 3.39%[1][2]
Internal Standard Not specified in the abstract
Method 2: Derivatization with N-ethyl maleimide (B117702) and Liquid-Liquid Extraction

This method utilizes a different derivatizing agent and a commercially available drug as the internal standard.

Experimental Protocol:

  • Sample Stabilization: The thiol group of R-138727 is stabilized by derivatization with N-ethyl maleimide.

  • Extraction: The derivatized analyte and the internal standard (Trandolapril) are extracted from human plasma using a liquid-liquid extraction technique.[3]

  • Chromatography: Separation is achieved on a Hypurity C18 column with a mobile phase of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate.[3]

  • Detection: Mass spectrometry is used for detection.

Performance Characteristics:

ParameterPerformance
Linearity Range 1.0 - 500.12 ng/mL[3]
Lower Limit of Quantification (LLOQ) 1 ng/mL[3]
Mean Recovery 90.1% to 104.1%[3]
Stability Stable in human plasma for 3 months at -20 °C[3]
Internal Standard Trandolapril[3]
Method 3: Solid-Phase Extraction without Derivatization (Alternative Internal Standard)

This method employs solid-phase extraction for sample clean-up and uses a different class of drug as an internal standard.

Experimental Protocol:

  • Sample Preparation: Solid-phase extraction is used to process the plasma samples.

  • Chromatography: The analyte and internal standard (Emtricitabine) are separated on a reverse-phase C18 column using an isocratic elution.[4]

  • Detection: Analysis is performed by LC-MS/MS in the multiple reaction monitoring mode.[4]

Performance Characteristics:

ParameterPerformance
Linearity Range 0.2 - 120 ng/mL[4]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[4]
Intra- and Inter-batch Precision 3.9% to 9.6%[4]
Intra- and Inter-batch Accuracy 95.2% to 102.2%[4]
Internal Standard Emtricitabine[4]

Visualizing the Workflow and Metabolic Pathway

To better understand the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and the metabolic activation of prasugrel.

Bioanalytical_Method_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis MD1 Analyte & IS Selection MD2 Sample Preparation Optimization (Extraction, Derivatization) MD1->MD2 MD3 LC-MS/MS Condition Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision (Intra- & Inter-day) V2->V3 V4 LLOQ & ULOQ V3->V4 V5 Matrix Effect V4->V5 V6 Recovery V5->V6 V7 Stability (Freeze-thaw, Bench-top, Long-term) V6->V7 SA1 Study Sample Analysis V7->SA1 SA2 Incurred Sample Reanalysis SA1->SA2

Caption: A generalized workflow for bioanalytical method validation.

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) InactiveMetabolites Inactive Metabolites Prasugrel->InactiveMetabolites Esterases ActiveMetabolite R-138727 (Active Metabolite) InactiveMetabolites->ActiveMetabolite CYP450

References

Cross-Validation of Prasugrel Bioanalytical Assays: A Comparative Guide for Different d4-Metabolite Internal Standard Lots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of bioanalytical assays for Prasugrel's active metabolite (R-138727) when introducing a new lot of the deuterated internal standard (Prasugrel-d4 Metabolite R-138727). Adherence to a rigorous cross-validation protocol is critical to ensure the consistency and reliability of pharmacokinetic and bioequivalence data across different studies or within an ongoing study. This document outlines the experimental protocol, data presentation, and expected acceptance criteria based on regulatory guidelines.

Introduction to Prasugrel (B1678051) and Bioanalytical Assays

Prasugrel is a prodrug, a member of the thienopyridine class of ADP receptor inhibitors, that prevents platelet aggregation.[1] It is converted in the body to its pharmacologically active metabolite, R-138727, which irreversibly binds to the P2Y12 receptor on platelets.[1][2][3] Accurate quantification of R-138727 in biological matrices, such as human plasma, is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common, sensitive, and selective method for this purpose.[4][5][6] These assays typically employ a stable isotope-labeled internal standard (SIL-IS), such as Prasugrel-d4 Metabolite R-138727, to ensure accuracy and precision.[7][8]

Due to the reactive thiol group in R-138727, derivatization is often necessary to ensure its stability during sample processing and storage.[1][5] When a new lot of the d4-metabolite internal standard is introduced, a cross-validation study is essential to demonstrate that the new lot does not impact the assay's performance and that data generated using the new lot is comparable to data from the original lot.

Prasugrel's Mechanism of Action: P2Y12 Receptor Inhibition

Prasugrel's active metabolite, R-138727, exerts its antiplatelet effect by irreversibly inhibiting the P2Y12 receptor, a key component in the ADP-mediated platelet activation pathway.

Prasugrel_Signaling_Pathway cluster_0 Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi Prasugrel_Metabolite Prasugrel Active Metabolite (R-138727) Prasugrel_Metabolite->P2Y12 AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP VASP_P VASP Phosphorylation cAMP->VASP_P Platelet_Activation Platelet Activation and Aggregation VASP_P->Platelet_Activation

Caption: Prasugrel's active metabolite irreversibly inhibits the P2Y12 receptor.

Experimental Protocol for Cross-Validation

This section details a typical experimental protocol for the cross-validation of two lots of Prasugrel-d4 Metabolite R-138727 internal standard.

Materials and Reagents
  • Human plasma (blank)

  • Prasugrel active metabolite (R-138727) reference standard

  • Prasugrel-d4 Metabolite R-138727 (Internal Standard - Lot A and Lot B)

  • Derivatizing agent (e.g., 2-bromo-3'-methoxyacetophenone or N-ethyl maleimide)

  • Reagents for sample preparation (e.g., solid-phase extraction or liquid-liquid extraction solvents)

  • LC-MS/MS grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • LC column (e.g., C18 reverse phase)

Sample Preparation
  • Spiking: Prepare two sets of calibration standards and quality control (QC) samples in blank human plasma. One set will be prepared using the internal standard Lot A, and the second set with Lot B.

  • Derivatization: Add the derivatizing agent to all samples, standards, and QCs to stabilize the R-138727 and the d4-metabolite.

  • Extraction: Extract the derivatized analytes from the plasma using a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.

  • Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate), run in an isocratic or gradient mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for the derivatized R-138727 and its d4-metabolite should be used.

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation study.

Cross_Validation_Workflow cluster_IS_A Internal Standard - Lot A cluster_IS_B Internal Standard - Lot B Cal_A Prepare Calibration Standards (Lot A IS) Analysis_A Analyze Samples with Calibration Curve from Lot A Cal_A->Analysis_A QC_A Prepare QC Samples (Lot A IS) QC_A->Analysis_A Analysis_B Analyze Samples with Calibration Curve from Lot B QC_A->Analysis_B Cal_B Prepare Calibration Standards (Lot B IS) Cal_B->Analysis_B QC_B Prepare QC Samples (Lot B IS) QC_B->Analysis_A QC_B->Analysis_B Data_Comparison Compare Quantitative Results Analysis_A->Data_Comparison Analysis_B->Data_Comparison Report Generate Cross-Validation Report Data_Comparison->Report

Caption: Workflow for cross-validation of two internal standard lots.

Data Presentation and Acceptance Criteria

All quantitative data should be summarized in tables for easy comparison. The acceptance criteria should be in line with regulatory guidelines from bodies such as the FDA and EMA.[9][10]

Calibration Curve Comparison

The linearity of the calibration curves prepared with each internal standard lot should be compared.

ParameterInternal Standard Lot AInternal Standard Lot BAcceptance Criteria
Calibration Range (ng/mL) 0.5 - 2500.5 - 250Identical
Regression Model Linear, 1/x² weightingLinear, 1/x² weightingSame model
Correlation Coefficient (r²) ≥ 0.995≥ 0.995≥ 0.99
Precision and Accuracy Comparison

QC samples prepared with each internal standard lot should be analyzed against the calibration curve prepared with the other lot.

Table 2a: QC Samples with IS Lot A analyzed against Calibration Curve with IS Lot B

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 0.50.4896.0≤ 20%
Low 1.51.54102.7≤ 15%
Medium 10098.598.5≤ 15%
High 200203.2101.6≤ 15%

Table 2b: QC Samples with IS Lot B analyzed against Calibration Curve with IS Lot A

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 0.50.51102.0≤ 20%
Low 1.51.4798.0≤ 15%
Medium 100101.2101.2≤ 15%
High 200197.898.9≤ 15%

Acceptance Criteria for Precision and Accuracy:

  • The mean accuracy should be within ±15% of the nominal concentration for all QC levels, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[5]

  • The precision (%CV) should not exceed 15% for all QC levels, except for the LLQ, where it should not exceed 20%.[5]

Conclusion

A thorough cross-validation when changing lots of a critical reagent like a stable isotope-labeled internal standard is paramount for maintaining the integrity and reliability of bioanalytical data. By following a well-defined protocol and adhering to regulatory acceptance criteria, laboratories can ensure the seamless continuation of sample analysis without compromising data quality. The data presented in this guide serves as a template for the expected outcomes of a successful cross-validation study for Prasugrel bioanalytical assays.

References

The Gold Standard for Prasugrel Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiplatelet agent Prasugrel (B1678051), the choice of an appropriate internal standard is paramount to ensuring the accuracy and precision of quantitative assays. This guide provides a comprehensive comparison of Prasugrel metabolite-d4 as an internal standard against other common alternatives, supported by experimental data and detailed methodologies.

The quantification of Prasugrel's active metabolite (R-138727) in biological matrices, typically human plasma, is a critical aspect of pharmacokinetic and bioequivalence studies. The inherent variability of sample preparation and instrumental analysis necessitates the use of an internal standard (IS) to ensure reliable results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection. In this regard, a stable isotope-labeled (SIL) internal standard, such as Prasugrel's active metabolite-d4 (R-138727-d4), is considered the gold standard.

Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, like this compound, are the preferred choice in quantitative mass spectrometry for several key reasons. These compounds are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical chemical nature ensures that the SIL internal standard co-elutes chromatographically with the analyte and experiences the same degree of ionization efficiency or suppression in the mass spectrometer's ion source. This co-behavior effectively normalizes for variations in sample extraction, matrix effects, and instrument response, leading to higher accuracy and precision in the final concentration measurement.

Performance Comparison of Internal Standards

While direct head-to-head comparative studies are not extensively published, the performance of various internal standards can be inferred from the validation data of published bioanalytical methods. The following table summarizes the reported accuracy and precision for the quantification of Prasugrel's active metabolite using different internal standards.

Internal StandardAnalyteAccuracy (% Bias)Precision (% RSD)Key Remarks
Prasugrel Active Metabolite-d4 (Theoretical) Prasugrel Active Metabolite (R-138727)Expected to be within ±15%Expected to be <15%Considered the gold standard due to identical chemical and physical properties, minimizing analytical variability.
Unspecified (likely deuterated IS) Prasugrel Active Metabolite (R-138727)-7.00% to 5.98%[1][2]0.98% to 3.39%[1][2]High-quality data from a validated method; the use of a deuterated standard is highly probable in such modern assays.
Unspecified (likely deuterated IS) Inactive Prasugrel Metabolites-10.5% to 12.5%[1][2]2.4% to 6.6%[1][2]Demonstrates good performance for related metabolites.
Emtricitabine (B123318) Prasugrel Active Metabolite (R-138727)-4.8% to 2.2% (95.2% to 102.2% of nominal)3.9% to 9.6%A structurally unrelated compound, which may not perfectly mimic the analyte's behavior, but has shown acceptable validation results.
Trandolapril (B549266) Prasugrel Active Metabolite (R-138727)Data not explicitly provided, but method was fully validated.[3]Data not explicitly provided, but method was fully validated.[3]Another structurally unrelated compound used in a validated high-throughput method.[3]

As the table indicates, methods utilizing what is presumed to be a stable isotope-labeled internal standard demonstrate excellent accuracy and precision, well within the regulatory acceptance criteria (typically ±15% for accuracy and <15% for precision). While methods with other internal standards like emtricitabine and trandolapril have been successfully validated, the theoretical advantages and robust performance of a deuterated internal standard like this compound make it the most reliable choice for minimizing analytical error.

Experimental Methodologies

The following provides a detailed protocol for a typical validated LC-MS/MS method for the quantification of Prasugrel's active metabolite in human plasma, incorporating the use of a stable isotope-labeled internal standard.

Sample Preparation (Stabilization and Extraction)

Prasugrel's active metabolite contains a reactive thiol group that requires immediate stabilization upon blood collection to prevent disulfide bond formation.

  • Blood Collection and Stabilization: Collect whole blood in tubes containing an anticoagulant (e.g., K₂EDTA). Immediately after collection, add a stabilizing agent such as N-ethylmaleimide (NEM) or 2-bromo-3'-methoxyacetophenone to the blood sample to derivatize the thiol group of the active metabolite.

  • Plasma Separation: Centrifuge the stabilized blood sample to separate the plasma.

  • Protein Precipitation or Liquid-Liquid Extraction:

    • Protein Precipitation (PPT): To a known volume of plasma (e.g., 100 µL), add a specific volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard (Prasugrel active metabolite-d4). Vortex to mix and then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Liquid-Liquid Extraction (LLE): To a known volume of plasma, add the internal standard followed by a buffer and an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer. Centrifuge to separate the layers. Transfer the organic layer and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection.

Liquid Chromatography
  • Chromatographic Column: A reverse-phase C18 column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm) is commonly used.[3]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.0) in a 50:50 (v/v) ratio.[3]

  • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally employed.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.

  • Injection Volume: A small volume of the prepared sample (e.g., 10 µL) is injected onto the column.

Mass Spectrometry
  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both the analyte (Prasugrel active metabolite) and the internal standard (Prasugrel active metabolite-d4).

    • Analyte Transition (Example): m/z [M+H]⁺ → m/z [fragment ion]⁺

    • Internal Standard Transition (Example): m/z [M+H+4]⁺ → m/z [fragment ion+4]⁺

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and to quantify the concentration of the analyte in the unknown samples.

Visualizing the Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate the metabolic activation of Prasugrel and a typical analytical workflow for its quantification.

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Thiolactone Inactive Thiolactone Metabolite Prasugrel->Thiolactone Hydrolysis (Esterases) ActiveMetabolite Active Metabolite (R-138727) (Thiol) Thiolactone->ActiveMetabolite Oxidation (CYP450) InactiveMetabolites Inactive Carboxylic Acid Metabolites ActiveMetabolite->InactiveMetabolites Further Metabolism P2Y12 P2Y12 Receptor (on Platelets) ActiveMetabolite->P2Y12 Irreversible Binding (Pharmacological Effect) Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Spike with Prasugrel Metabolite-d4 (IS) Plasma->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC Liquid Chromatography (Separation) Evap_Recon->LC MS Mass Spectrometry (Detection - MRM) LC->MS Data_Processing Data Processing (Peak Area Ratio of Analyte to IS) MS->Data_Processing

References

Performance Evaluation of Bioanalytical Methods for Prasugrel's Active Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of bioanalytical methods for the quantification of Prasugrel's active metabolite (R-138727), with a focus on linearity and recovery experiments. The use of a deuterated internal standard, such as Prasugrel (B1678051) metabolite-d4 (R-138727-d4), is a cornerstone of robust and reliable bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document summarizes key performance data from published studies and outlines the experimental protocols employed.

Linearity Experiments

Linearity is a critical parameter in bioanalytical method validation, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a given range. For the quantification of Prasugrel's active metabolite, several LC-MS/MS methods have been validated, showcasing excellent linearity.

A key aspect of these methods is the use of a stable isotope-labeled internal standard, such as Prasugrel metabolite-d4, to compensate for variations in sample processing and instrument response. While the linearity of the method is assessed for the non-deuterated analyte, the consistent response of the deuterated internal standard across the calibration range is monitored to ensure assay reliability.

Method ReferenceAnalyteInternal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
Published Study 1[1]Prasugrel active metabolite (R-138727)Trandolapril1.0 - 500.12> 0.9958
Published Study 2[2]Prasugrel active metabolite (R-138727)Emtricitabine0.2 - 120Not explicitly stated
Published Study 3[3]Prasugrel active metaboliteNot explicitly stated0.5 - 250Not explicitly stated

Recovery Experiments

Recovery experiments are performed to determine the efficiency of the extraction process. A consistent and reproducible recovery is essential for accurate quantification. The recovery of the analyte is compared to that of the internal standard to account for any sample loss during preparation.

Method ReferenceAnalyteInternal StandardMean Recovery (%)
Published Study 1[1]Prasugrel active metabolite (R-138727)Trandolapril90.1 - 104.1
Published Study 4PrasugrelNot applicable (bulk drug)99.8 - 101.2

Experimental Protocols

The following sections detail the typical methodologies for sample preparation and LC-MS/MS analysis of Prasugrel's active metabolite in human plasma.

Sample Preparation

The active metabolite of Prasugrel contains a thiol group, which is unstable and requires derivatization for accurate quantification. A common approach involves the following steps:

  • Stabilization: Immediately after blood collection, the plasma is treated with a derivatizing agent, such as N-ethylmaleimide or 2-bromo-3'-methoxyacetophenone, to stabilize the thiol group of the active metabolite.

  • Internal Standard Spiking: A known concentration of the internal standard (e.g., this compound) is added to the plasma samples, calibrators, and quality control samples.

  • Extraction: The analyte and internal standard are extracted from the plasma matrix using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Reconstitution: The extracted samples are evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

LC-MS/MS Analysis

The reconstituted samples are then injected into an LC-MS/MS system for separation and quantification.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) is employed to separate the analyte and internal standard from endogenous plasma components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for selective and sensitive quantification.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic activation of Prasugrel and the general workflow for a bioanalytical method validation experiment.

prasugrel_metabolism Prasugrel Prasugrel (Prodrug) Intermediate Inactive Intermediate Metabolites Prasugrel->Intermediate Esterases ActiveMetabolite Active Metabolite (R-138727) Intermediate->ActiveMetabolite CYP450 P2Y12 P2Y12 Receptor on Platelets ActiveMetabolite->P2Y12 Irreversible Binding Inhibition Inhibition of Platelet Aggregation P2Y12->Inhibition

Caption: Metabolic activation pathway of Prasugrel.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound (IS) Plasma->Spike_IS Derivatization Derivatization Spike_IS->Derivatization Extraction Extraction (LLE or SPE) Derivatization->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MSMS MS/MS Detection (MRM Mode) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for bioanalytical method validation.

References

Assessing the Isotopic Effect of Deuterium Labeling on Prasugrel Metabolite Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug metabolites is paramount in pharmacokinetic and bioequivalence studies. For antiplatelet agents like Prasugrel (B1678051), a prodrug that is converted to its active metabolite R-138727, robust bioanalytical methods are crucial. The use of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for compensating for analytical variability. However, the choice of isotopic label, particularly deuterium (B1214612), can introduce isotopic effects that may influence analytical accuracy. This guide provides a comparative assessment of using a deuterium-labeled internal standard versus a non-isotopically labeled (structural analog) internal standard for the analysis of Prasugrel's active metabolite.

The Role of Internal Standards in Bioanalysis

An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby ensuring accurate quantification. While SIL-IS are preferred for their close physicochemical properties to the analyte, deuterium labeling can sometimes lead to chromatographic separation from the analyte and other isotopic effects.

Comparison of Analytical Approaches

This guide compares two approaches for the quantification of Prasugrel's active metabolite, R-138727: one utilizing a deuterium-labeled internal standard (hypothetical, based on best practices) and another employing a non-labeled structural analog internal standard.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of an LC-MS/MS method for the quantification of Prasugrel's active metabolite using either a deuterium-labeled IS or a non-labeled IS. The data for the non-labeled IS method is derived from published literature, while the data for the deuterium-labeled IS method is projected based on typical performance improvements seen with SIL-IS, while also considering potential isotopic effects.

ParameterMethod with Deuterium-Labeled IS (Projected)Method with Non-Labeled IS (Trandolapril)[1]Key Considerations for Deuterium Labeling
Analyte Prasugrel Active Metabolite (R-138727)Prasugrel Active Metabolite (R-138727)---
Internal Standard Prasugrel Active Metabolite-d4 (R-138727-d4)TrandolaprilStructural similarity of IS to the analyte is crucial for compensating matrix effects.
Linearity (ng/mL) 1.0 - 5001.0 - 500.12Linearity should be comparable, but isotopic cross-contribution should be assessed.
Accuracy (% Bias) Expected within ±15%-Deuterium labeling can potentially improve accuracy by better mimicking the analyte's behavior.
Precision (% RSD) Expected <15%-Co-elution of the deuterated IS with the analyte generally leads to better precision.
Matrix Effect Expected to be minimal and compensatedNo significant matrix effect observedIsotopic effects can lead to slight retention time differences, potentially causing differential matrix effects between the analyte and the IS.
Extraction Recovery High and consistent with analyte90.1% to 104.1%Deuterium labeling can sometimes alter extraction recovery compared to the non-labeled analyte.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical methods. Below are the experimental protocols for the quantification of Prasugrel's active metabolite using both a deuterium-labeled and a non-labeled internal standard.

Method 1: Using a Deuterium-Labeled Internal Standard (Projected Protocol)

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (R-138727-d4).

  • Add 50 µL of a derivatizing agent solution (e.g., N-ethylmaleimide) to stabilize the thiol group of the active metabolite.

  • Vortex mix for 30 seconds.

  • Perform liquid-liquid extraction with 1 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: Hypurity C18, 5 µm (50 mm × 4.6 mm)[1]

  • Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) (50:50, v/v)[1]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • R-138727 (derivatized): To be determined

    • R-138727-d4 (derivatized): To be determined

  • Ion Source Parameters: Optimized for maximum signal intensity.

Method 2: Using a Non-Labeled Internal Standard (Trandolapril)[1]

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Trandolapril).

  • Add 50 µL of N-ethylmaleimide solution.

  • Vortex for 30 seconds.

  • Perform liquid-liquid extraction with 1 mL of ethyl acetate.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: Hypurity C18, 5 µm (50 mm × 4.6 mm)[1]

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 3.0) (50:50, v/v)[1]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • R-138727 (derivatized with N-ethylmaleimide): m/z 500.3 → 378.2

    • Trandolapril: m/z 431.2 → 234.2

  • Ion Source Parameters: Optimized for maximum signal intensity.

Visualizing the Workflow and Metabolic Pathway

To better understand the analytical process and the metabolic fate of Prasugrel, the following diagrams are provided.

cluster_0 Prasugrel Metabolism Prasugrel Prasugrel (Prodrug) Metabolite1 Inactive Thiolactone Metabolite (R-95913) Prasugrel->Metabolite1 Esterases Metabolite2 Active Thiol Metabolite (R-138727) Metabolite1->Metabolite2 CYP450 Metabolite3 Inactive S-methyl Metabolite Metabolite2->Metabolite3 S-methylation

Caption: Metabolic pathway of Prasugrel.

cluster_1 Analytical Workflow Plasma Plasma Sample Collection Spiking Spike with Internal Standard (Deuterated or Non-labeled) Plasma->Spiking Derivatization Derivatization of Active Metabolite Spiking->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

Caption: Bioanalytical workflow for Prasugrel metabolite.

Assessing the Isotopic Effect of Deuterium Labeling

When using a deuterium-labeled internal standard, it is crucial to assess for potential isotopic effects that could compromise data quality. Key areas of investigation include:

  • Chromatographic Resolution: A primary concern with deuterium-labeled standards is the potential for partial chromatographic separation from the unlabeled analyte. This "isotopic effect" is due to the slightly different physicochemical properties imparted by the heavier isotope. This can be particularly problematic in methods with steep gradients or when the labeled and unlabeled compounds experience different matrix effects due to their temporal separation.

  • Mass Spectrometric Fragmentation: While generally similar, the fragmentation patterns of deuterated compounds can sometimes differ from their non-deuterated counterparts. This should be evaluated during method development to ensure that the selected MRM transitions are optimal for both the analyte and the internal standard.

  • Isotopic Purity and Cross-Contribution: The isotopic purity of the labeled standard must be high to avoid interference with the analyte signal. It is also important to assess any contribution of the analyte's natural isotopic abundance to the internal standard's signal, and vice versa.

  • Stability of the Label: The deuterium label should be stable throughout the sample preparation and analysis. Back-exchange of deuterium with protons from the solvent can occur, leading to a decrease in the internal standard's signal and inaccurate quantification.

Conclusion

The use of a stable isotope-labeled internal standard is the recommended approach for the bioanalysis of Prasugrel and its metabolites. While a deuterium-labeled internal standard is generally superior to a non-labeled structural analog, a thorough method validation is essential to identify and mitigate any potential isotopic effects. By carefully evaluating chromatographic co-elution, mass spectrometric fragmentation, isotopic purity, and label stability, researchers can ensure the development of a robust and reliable LC-MS/MS assay for the accurate quantification of Prasugrel's active metabolite, leading to high-quality pharmacokinetic and clinical data.

References

Navigating the Gold Standard: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of robust and reliable bioanalytical data. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for their use to ensure data integrity in support of new drug applications. This guide provides an objective comparison of different SIL-ISs, supported by experimental data, and details the necessary validation protocols to meet global regulatory expectations.

The ideal internal standard (IS) should behave identically to the analyte of interest throughout the entire analytical process, from extraction to detection. This ensures that any variability encountered is accounted for, leading to accurate and precise quantification. SIL-ISs, which are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), are considered the gold standard for achieving this.[1]

Performance Comparison: ¹³C-Labeled vs. Deuterated (²H) Internal Standards

While both carbon-13 (¹³C) and deuterium (B1214612) (²H) labeled standards are widely used, their performance characteristics can differ significantly. The choice of isotope can impact chromatographic behavior, accuracy, precision, and the ability to compensate for matrix effects.

Table 1: Performance Comparison of ¹³C vs. ²H-Labeled Internal Standards

Performance Parameter¹³C-Labeled Internal StandardDeuterated (²H) Internal StandardKey Findings & Considerations
Chromatographic Co-elution Typically co-elutes perfectly with the unlabeled analyte.[2][3]Often exhibits a slight retention time shift (isotope effect), typically eluting earlier.[2][4]Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2]
Accuracy & Precision Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[2]Can lead to inaccuracies due to imperfect retention time matching. One study reported a 40% error.[2] Another showed a mean bias of 96.8% with a standard deviation of 8.6%.[2]The closer physicochemical properties of ¹³C-IS result in more reliable and reproducible quantification. The use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[2]
Matrix Effect Compensation Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2]The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[5] Differences in matrix effects of up to 26% or more have been observed.[5]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[2]
Isotopic Stability High stability, as ¹³C atoms are integral to the carbon skeleton and not susceptible to exchange.[6]Risk of back-exchange, where deuterium atoms can exchange with protons from the solvent or matrix, especially if located on heteroatoms or acidic positions.[6]The high stability of ¹³C-IS ensures the integrity of the standard throughout the analytical process.[6]
Extraction Recovery Identical to the analyte.Can differ from the analyte. One study reported a 35% difference in extraction recovery between an analyte and its deuterated analog.[5]Identical extraction recovery of ¹³C-IS ensures more accurate quantification.

Regulatory Expectations and Acceptance Criteria

The FDA and EMA, largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, have established clear acceptance criteria for bioanalytical method validation.

Table 2: Summary of Key Bioanalytical Method Validation Acceptance Criteria for Internal Standards

Validation ParameterFDA & EMA (ICH M10) Acceptance Criteria
Selectivity The response of any interfering peak at the retention time of the analyte in the zero sample (blank matrix with IS) should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). The response of any interfering peak at the retention time of the IS should be less than 5% of the IS response.[7][8]
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor across at least 6 different lots of matrix should not be greater than 15%.[3]
Accuracy & Precision For quality control (QC) samples, the mean accuracy should be within ±15% of the nominal concentration, and the precision (CV) should not exceed 15%. For the LLOQ, both accuracy and precision should be within ±20%.[8]
Stability (Freeze-Thaw, Bench-Top, Long-Term) The mean concentration of stability QC samples should be within ±15% of the nominal concentration.[7]
Extraction Recovery While no strict acceptance criteria are defined, recovery should be consistent and reproducible. The CV of the recovery across low, medium, and high QC levels should ideally be ≤15%.[1]

Detailed Experimental Protocols

To ensure regulatory compliance, the following key experiments must be performed to validate the use of a stable isotope-labeled internal standard.

Internal Standard Purity and Identity

Objective: To confirm the identity and purity of the SIL-IS and to ensure it is free from the unlabeled analyte.

Methodology:

  • Obtain the Certificate of Analysis (CoA) for the SIL-IS, which should provide information on its chemical purity and isotopic enrichment.

  • Prepare a high-concentration solution of the SIL-IS in an appropriate solvent.

  • Analyze this solution using the intended LC-MS/MS method.

  • Monitor the mass transition of the unlabeled analyte to ensure its signal is absent or below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).

Assessment of Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.

Methodology:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare two sets of samples at low and high concentrations:

    • Set A: Spike the analyte and SIL-IS into a neat solution (e.g., mobile phase).

    • Set B: Extract blank matrix from each of the six lots and then spike the analyte and SIL-IS into the post-extraction supernatant.

  • Analyze both sets of samples.

  • Calculate the Matrix Factor (MF) for the analyte and the IS for each lot:

    • MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

  • Calculate the IS-normalized MF for each lot:

    • IS-Normalized MF = (Analyte MF) / (IS MF)

  • Calculate the coefficient of variation (CV) of the IS-normalized MF across the different lots.

Evaluation of Extraction Recovery

Objective: To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix.

Methodology:

  • Prepare three sets of quality control (QC) samples at low, medium, and high concentrations.

    • Set 1 (Extracted Samples): Spike the analyte and SIL-IS into the biological matrix and perform the full extraction procedure.

    • Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.

  • Analyze both sets of samples.

  • Calculate the recovery for the analyte and the IS at each concentration level:

    • Recovery (%) = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100

  • Evaluate the consistency of the recovery across the different QC levels.

Stability Assessment

Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under various storage and handling conditions.

Methodology:

  • Prepare low and high concentration QC samples in the biological matrix.

  • Subject the QC samples to the following conditions:

    • Freeze-Thaw Stability: Subject samples to a minimum of three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Leave samples at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: Store samples at the intended storage temperature for a period equal to or longer than the expected duration of sample storage in a study.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Compare the mean concentrations of the stability samples to their nominal concentrations.

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the decision-making process for selecting an internal standard and a typical experimental workflow for bioanalytical method validation.

G cluster_0 Internal Standard Selection Pathway start Start: Need for Quantitative Bioanalysis sil_available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? start->sil_available choose_isotope Choose Isotope sil_available->choose_isotope Yes analog_is Use Structural Analog IS sil_available->analog_is No c13_is ¹³C-Labeled IS (Preferred) choose_isotope->c13_is Cost/Availability Permits h2_is ²H-Labeled IS (Alternative) choose_isotope->h2_is Cost/Availability Constraints validate Perform Rigorous Method Validation c13_is->validate h2_is->validate analog_is->validate end Proceed with Sample Analysis validate->end

Caption: Decision pathway for selecting an appropriate internal standard.

G cluster_1 Bioanalytical Workflow with SIL-IS sample_prep Sample Preparation (Spike with SIL-IS) extraction Analyte & SIL-IS Co-Extraction sample_prep->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (Separate m/z signals) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis quantification Quantification (vs. Calibration Curve) data_analysis->quantification

Caption: A typical bioanalytical workflow using a SIL-IS.

References

Performance Evaluation of Prasugrel Metabolite-d4 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of Prasugrel (B1678051) metabolite-d4 as an internal standard in the quantitative analysis of Prasugrel and its metabolites in various biological matrices. The use of a stable isotope-labeled internal standard like Prasugrel-d4 is a cornerstone for achieving accurate and precise quantification in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document summarizes key performance data from validated analytical methods, details experimental protocols, and offers a visual representation of a typical analytical workflow.

Performance Characteristics of Analytical Methods Utilizing Prasugrel-d4

The primary application of Prasugrel-d4 is as an internal standard in LC-MS/MS assays to ensure reliable quantification of Prasugrel's active metabolite (R-138727) and other metabolites in human plasma.[1][2] Validated methods consistently demonstrate high sensitivity, accuracy, and precision, making this approach suitable for pharmacokinetic and bioequivalence studies.

Below is a summary of the performance characteristics of a representative LC-MS/MS method for the quantification of Prasugrel's active metabolite in human plasma using a deuterated internal standard.

Performance MetricResultReference
Linear Dynamic Range 0.2 - 120 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[3]
Intra-batch Accuracy 95.2 - 102.2%[3]
Inter-batch Accuracy 95.2 - 102.2%[3]
Intra-batch Precision (%RSD) 3.9 - 9.6%[3]
Inter-batch Precision (%RSD) 3.9 - 9.6%[3]

Another validated assay for the active metabolite of Prasugrel demonstrated a validated concentration range of 0.5 to 250 ng/mL, with interbatch accuracy ranging from -7.00% to 5.98% and precision from 0.98% to 3.39%.[4] For inactive metabolites, a validated range of 1 to 500 ng/mL was established, with interday accuracy between -10.5% and 12.5% and precision from 2.4% to 6.6%.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. The following sections outline a typical experimental protocol for the analysis of Prasugrel's active metabolite in human plasma using LC-MS/MS with Prasugrel-d4 as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)
  • Aliquoting: Transfer a precise volume of human plasma into a clean tube.

  • Internal Standard Spiking: Add a known concentration of Prasugrel metabolite-d4 solution to the plasma sample.

  • Extraction: Perform solid-phase extraction to isolate the analyte and internal standard from the plasma matrix.

  • Elution: Elute the compounds of interest from the SPE cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for separation.[3]

    • Mobile Phase: An isocratic mobile phase is often employed.[3]

    • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[3][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[3] The mass transitions monitored are specific for the analyte and the internal standard. For the active metabolite (R-138727), the transition m/z 498.3 → 206.0 has been reported.[3]

Experimental Workflow

The following diagram illustrates the typical workflow for the bioanalysis of Prasugrel's active metabolite using Prasugrel-d4 as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Prasugrel-d4 plasma->spike spe Solid Phase Extraction spike->spe elute Elution spe->elute dry_recon Dry & Reconstitute elute->dry_recon lc LC Separation (C18) dry_recon->lc Inject ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant Data Acquisition report Reporting quant->report

Bioanalytical Workflow for Prasugrel Metabolite

Signaling Pathway of Prasugrel Action

Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect. The following diagram outlines the metabolic pathway of Prasugrel and the mechanism of action of its active metabolite.

signaling_pathway cluster_metabolism Metabolic Activation cluster_action Mechanism of Action prasugrel Prasugrel (Prodrug) inactive_metabolite Inactive Intermediate Metabolite (R-95913) prasugrel->inactive_metabolite Esterases active_metabolite Active Metabolite (R-138727) inactive_metabolite->active_metabolite CYP450 Enzymes p2y12 P2Y12 Receptor on Platelets active_metabolite->p2y12 Irreversible Binding platelet_activation Platelet Activation & Aggregation p2y12->platelet_activation Inhibition adp ADP adp->p2y12 Binding

Prasugrel Metabolic Activation and Mechanism of Action

Comparison with Alternatives

In one study, emtricitabine (B123318) was used as an internal standard for the quantification of Prasugrel's active metabolite.[3] While the method was validated with good performance, the use of a non-isotopically labeled internal standard may not always perfectly account for variations in extraction recovery and matrix effects in the same way a deuterated analog does. The chemical and physical properties of this compound are nearly identical to the unlabeled analyte, making it the gold standard for internal standardization in this context.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods for the quantification of Prasugrel and its metabolites in biological matrices is a robust and reliable approach. The available data from validated methods demonstrate excellent linearity, accuracy, precision, and sensitivity. While direct comparisons with alternative internal standards are limited, the fundamental advantages of using a stable isotope-labeled analog position this compound as the optimal choice for demanding bioanalytical applications in drug development and clinical research.

References

Safety Operating Guide

Safe Disposal of Prasugrel Metabolite-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the proper disposal procedures for Prasugrel metabolite-d4, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are based on established protocols for the handling of similar chemical compounds and should be performed in accordance with all applicable local, regional, and national regulations.

I. Chemical and Safety Information

Prasugrel and its metabolites are recognized for their biological activity and potential environmental toxicity. Although specific data for the deuterated metabolite is limited, the safety precautions for the parent compound, Prasugrel, should be strictly followed.

PropertyInformationSource
Chemical Name This compound-
Parent Compound Prasugrel[1]
Hazard Statements Harmful if swallowed. Causes damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long lasting effects.[2][3]Fisher Scientific, EDQM
First Aid Measures In case of exposure, rinse affected area with plenty of water. If symptoms persist, seek medical attention.[2][4]Fisher Scientific, TCI Chemicals
Fire Fighting Measures Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[2][4]Fisher Scientific, TCI Chemicals
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[2] Ensure adequate ventilation.[2][5]Fisher Scientific, USP

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear standard personal protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound waste using a brush and dustpan. Avoid generating dust.[2]

    • Place the collected solid waste into a clearly labeled, sealed container suitable for hazardous chemical waste. The container should be marked as "Hazardous Waste" and include the chemical name.

  • Contaminated Labware and Disposables:

    • All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be considered contaminated.

    • Place these items in a designated, sealed hazardous waste bag or container.

  • Liquid Waste (Solutions):

    • Do not pour solutions containing this compound down the drain.[2]

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the solvent used and clearly marked with the chemical name and approximate concentration.

3. Waste Storage:

  • Store all waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Ensure the storage area is away from incompatible materials.

4. Final Disposal:

  • Dispose of all this compound waste through an approved hazardous waste disposal facility.[2]

  • Follow all local, regional, and national regulations for the disposal of pharmaceutical and chemical waste.[2][3] Chemical waste generators must ensure complete and accurate classification of the waste.[2]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal PPE Don Personal Protective Equipment (PPE) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood SolidWaste Collect Solid Waste in Labeled Container FumeHood->SolidWaste LiquidWaste Collect Liquid Waste in Labeled Container FumeHood->LiquidWaste ContaminatedItems Collect Contaminated Disposables FumeHood->ContaminatedItems Storage Store Waste in a Secure, Designated Area SolidWaste->Storage LiquidWaste->Storage ContaminatedItems->Storage Disposal Arrange for Pickup by an Approved Waste Disposal Service Storage->Disposal Regulations Ensure Compliance with all Applicable Regulations Disposal->Regulations

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.

References

Personal protective equipment for handling Prasugrel metabolite-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Prasugrel metabolite-d4 in a laboratory setting. The following procedures are based on the safety profiles of the parent compound, Prasugrel, and general best practices for handling deuterated and hazardous pharmaceutical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for the parent compound, Prasugrel, indicates potential hazards.[1][2][3] Prasugrel is harmful if swallowed, causes damage to organs (blood), and may cause eye irritation.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][3] Therefore, appropriate PPE is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Task Required PPE Notes
Weighing and Preparing Solutions - Double Nitrile Gloves- Disposable Gown (solid front, long sleeves, tight-fitting cuffs)- Safety Goggles or Face Shield- N95 RespiratorWork should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to avoid inhalation of dust.[4][5] Change gloves immediately if contaminated.[5]
Handling Solutions - Nitrile Gloves- Lab Coat- Safety GlassesHandle with care to prevent splashes or spills.[6] Avoid contact with eyes, skin, and clothing.[6]
Cleaning Spills - Double Nitrile Gloves- Disposable Gown- Safety Goggles or Face Shield- N95 RespiratorUse appropriate spill kits and follow emergency procedures.
Waste Disposal - Nitrile Gloves- Lab Coat- Safety GlassesHandle waste containers with care.

Experimental Protocols: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated place, away from incompatible substances.[7] Many suppliers recommend refrigeration (2-8°C) for long-term storage.[8]

  • Keep the container tightly sealed to prevent moisture absorption, which can affect deuterated compounds.[9]

Handling and Preparation:

  • Preparation: Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[7]

  • Personal Hygiene: Wash hands thoroughly before and after handling the compound.[5][6] Do not eat, drink, or smoke in the laboratory area.[3][5]

  • Preventing Contamination: Use dedicated lab equipment (spatulas, glassware) when handling the compound. Clean all equipment thoroughly after use.

Workflow for Handling this compound

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment Receiving Receive Compound Storage Store Appropriately (2-8°C, Dry, Ventilated) Receiving->Storage Inspect Container PPE Don Appropriate PPE Storage->PPE Before Handling Weighing Weigh Compound PPE->Weighing Dissolving Prepare Solution Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontamination Decontaminate Workspace Experiment->Decontamination Waste Dispose of Waste Decontamination->Waste RemovePPE Remove PPE Waste->RemovePPE

Caption: Workflow for handling this compound.

Disposal Plan

Waste Categorization:

  • Solid Waste: Unused compound, contaminated gloves, gowns, and other disposable materials.

  • Liquid Waste: Unused solutions and contaminated solvents.

Disposal Procedures:

  • Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[3]

  • Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Collect liquid waste in a compatible, sealed, and labeled hazardous waste container. Do not pour solutions down the drain.[3]

  • Some suppliers of deuterated compounds may offer a return program for depleted heavy water, which is a valuable material.[10] While this is more common for solvents, it is worth inquiring about recycling options for deuterated waste.

Emergency Procedures

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Alert: Notify your supervisor and the institutional safety office.

  • Contain: If safe to do so, prevent the spill from spreading using a chemical spill kit.

  • Clean-up: Trained personnel wearing appropriate PPE should clean the spill. Absorb liquids with inert material and place all contaminated materials in a sealed hazardous waste container.

Exposure Response:

  • Inhalation: Move to fresh air immediately. Seek medical attention if you feel unwell.[1][3]

  • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek medical attention.

  • Ingestion: Rinse mouth with water and seek immediate medical attention.[2][3] Do not induce vomiting.

Emergency Response Logic

G Figure 2: Emergency Response Plan cluster_spill Spill cluster_exposure Personal Exposure Incident Incident Occurs (Spill or Exposure) Evacuate Evacuate Area Incident->Evacuate Spill Remove Remove from Source Incident->Remove Exposure Alert_Spill Alert Supervisor/Safety Evacuate->Alert_Spill Contain Contain Spill (if safe) Alert_Spill->Contain Cleanup Authorized Cleanup Contain->Cleanup FirstAid Administer First Aid (Flush Skin/Eyes, Fresh Air) Remove->FirstAid SDS Consult SDS FirstAid->SDS Medical Seek Medical Attention SDS->Medical

Caption: Logic for responding to spills or personal exposure.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.